Cabozantinib
Description
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
849217-68-1 | |
| Record name | Cabozantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849217-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cabozantinib's Mechanism of Action in Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that has demonstrated significant clinical benefit in the treatment of advanced renal cell carcinoma (RCC). Its primary mechanism of action involves the simultaneous inhibition of MET, vascular endothelial growth factor receptor (VEGFR), and AXL, key signaling pathways implicated in RCC pathogenesis, tumor progression, angiogenesis, and the development of therapeutic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy in RCC, supported by quantitative clinical trial data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Introduction to this compound and its Role in Renal Cell Carcinoma
Renal cell carcinoma is a malignancy characterized by high vascularity and a complex molecular landscape.[1] The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell RCC (ccRCC), the most common subtype, leading to the stabilization of hypoxia-inducible factors (HIFs).[2][3] This, in turn, upregulates the expression of pro-angiogenic factors like VEGF and other critical RTKs, including MET and AXL, which drive tumor growth, invasion, and metastasis.[3]
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that uniquely and potently inhibits VEGFR, MET, and AXL.[1][4][5][6] This multi-pronged attack not only disrupts tumor angiogenesis but also counteracts mechanisms of resistance to traditional anti-angiogenic therapies.[2][4] Clinical evidence has established this compound as a standard of care in both first-line and subsequent-line treatment settings for advanced RCC.[7]
Core Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its anti-tumor effects by concurrently blocking several critical signaling cascades.
MET Signaling Pathway
The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, promoting cell proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/MET axis is a key driver of RCC progression and is associated with a poor prognosis.[8] this compound effectively inhibits MET phosphorylation, thereby abrogating these downstream effects.[9]
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR, is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Inhibition of the VEGF/VEGFR pathway is a cornerstone of RCC treatment. This compound potently inhibits VEGFR2, leading to a reduction in tumor angiogenesis and vascularization.[5]
AXL Signaling Pathway
AXL, another RTK, and its ligand Gas6 are frequently overexpressed in RCC and are associated with an aggressive phenotype and poor prognosis.[4] The AXL pathway is a key mediator of resistance to VEGFR-targeted therapies.[2][4] By inhibiting AXL, this compound can overcome this resistance and resensitize tumors to anti-angiogenic treatment.[5]
Impact on the Tumor Microenvironment
This compound's mechanism of action extends beyond direct effects on tumor cells to modulate the tumor microenvironment (TME). By inhibiting VEGFR, it normalizes the tumor vasculature, which can enhance the infiltration and function of immune effector cells. Furthermore, this compound has been shown to decrease the population of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and promote an immune-permissive TME.[10][11] This immunomodulatory activity provides a strong rationale for combining this compound with immune checkpoint inhibitors.
Quantitative Efficacy Data from Pivotal Clinical Trials
The clinical efficacy of this compound in advanced RCC has been demonstrated in several key clinical trials.
| Trial Name | Phase | Comparison | Patient Population | Primary Endpoint | This compound Result | Comparator Result | Hazard Ratio (95% CI) | p-value |
| METEOR [12] | III | Everolimus (B549166) | Previously treated advanced RCC | Progression-Free Survival (PFS) | 7.4 months | 3.8 months | 0.58 (0.45-0.75) | <0.001 |
| Overall Survival (OS) | 21.4 months | 16.5 months | 0.66 (0.53-0.83) | 0.0003 | ||||
| Objective Response Rate (ORR) | 21% | 5% | - | <0.001 | ||||
| CABOSUN [4][13] | II | Sunitinib | Previously untreated, intermediate/poor-risk advanced RCC | Progression-Free Survival (PFS) | 8.2 months | 5.6 months | 0.66 (0.46-0.95) | 0.012 |
| Objective Response Rate (ORR) | 46% | 18% | - | - | ||||
| SWOG S1500 (PAPMET) [14][15] | II | Sunitinib | Metastatic papillary RCC | Progression-Free Survival (PFS) | 9.0 months | 5.6 months | - | 0.019 |
| Objective Response Rate (ORR) | 23% | 4% | - | 0.010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against specific tyrosine kinases (e.g., MET, VEGFR2, AXL).
-
Methodology:
-
Recombinant human kinase domains are incubated with a specific peptide substrate and ATP.
-
Serial dilutions of this compound are added to the reaction.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³²P-ATP), ELISA, or fluorescence-based assays.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of target RTKs and downstream signaling proteins in RCC cell lines.
-
Methodology:
-
RCC cells (e.g., 786-O, A498) are cultured and treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-ERK, ERK).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[16]
-
Cell Viability and Proliferation Assays
-
Objective: To evaluate the effect of this compound on the growth and survival of RCC cells.
-
Methodology:
-
RCC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
Absorbance or luminescence is measured using a plate reader, and the percentage of viable cells is calculated relative to untreated controls.
-
Cell Migration and Invasion Assays
-
Objective: To determine the impact of this compound on the migratory and invasive potential of RCC cells.
-
Methodology:
-
Migration Assay: RCC cells are seeded in the upper chamber of a Transwell insert (Boyden chamber) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., HGF or serum). Cells are treated with this compound. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[17]
-
Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
In Vivo Xenograft Models
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human RCC cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[9]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.[9]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Mechanisms of Resistance and Future Directions
Despite the significant efficacy of this compound, acquired resistance can eventually develop. Potential mechanisms of resistance include the activation of bypass signaling pathways, alterations in the tumor microenvironment, and genetic mutations in the drug targets.[18][19] Research is ongoing to better understand and overcome these resistance mechanisms.
Future directions in the clinical development of this compound for RCC include its evaluation in combination with other systemic therapies, particularly immune checkpoint inhibitors, and its investigation in earlier stages of the disease, such as the neoadjuvant and adjuvant settings.[20]
Conclusion
This compound's robust clinical activity in advanced renal cell carcinoma is underpinned by its unique ability to simultaneously inhibit the MET, VEGFR, and AXL signaling pathways. This multi-targeted approach effectively disrupts key processes of tumor growth, angiogenesis, and metastasis, while also counteracting mechanisms of resistance to other targeted therapies. A thorough understanding of its complex mechanism of action is essential for optimizing its clinical use and for the continued development of novel therapeutic strategies for patients with RCC.
References
- 1. This compound in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actionkidneycancer.org [actionkidneycancer.org]
- 3. dovepress.com [dovepress.com]
- 4. CABOSUN study shows 1L CABOMETYX® (this compound) monotherapy results [cabometyxhcp.com]
- 5. ipsen.com [ipsen.com]
- 6. This compound inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 8. This compound for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Final Results of METEOR Trial: this compound vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Mini-Review: this compound in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SWOG 1500: this compound Extends Progression-Free Survival vs Sunitinib in Metastatic Papillary Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 16. Design, Synthesis and In Vitro Investigation of this compound-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-term follow-up of overall survival for this compound versus everolimus in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune cell mediated this compound resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-surgical this compound may improve outcomes in kidney cancer | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
Beyond VEGFR and MET: An In-depth Technical Guide to the Molecular Targets of Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in a variety of malignancies. While its inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) are well-documented, a comprehensive understanding of its broader target profile is crucial for elucidating its complete mechanism of action, predicting clinical response, and identifying potential new therapeutic applications. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond VEGFR and MET, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Analysis of this compound's Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against a range of tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key non-VEGFR/MET targets, compiled from various in vitro biochemical and cellular assays.
| Target Kinase | IC50 (nM) | Reference(s) |
| AXL | 7 | [1] |
| RET | 5.2 | [1] |
| FLT3 | 11.3 | [1] |
| KIT | 4.6 | [1] |
| TIE2 | 14.3 | [1] |
| ROS1 | Data not consistently reported in nM range | [2] |
| TYRO3 | Data not consistently reported in nM range | [2] |
| MER | Data not consistently reported in nM range | [2] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant kinase or cell line used.
Key Non-VEGFR/MET Signaling Pathways Targeted by this compound
This compound's therapeutic efficacy is, in part, attributable to its ability to simultaneously inhibit multiple critical signaling pathways that drive tumor growth, survival, and dissemination. The following sections detail the key signaling cascades affected by this compound's interaction with its non-VEGFR/MET targets.
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding its ligand Gas6, activates downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. These pathways are integral to processes such as cell survival, proliferation, migration, and invasion. This compound's inhibition of AXL disrupts these pro-tumorigenic signals.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, upon activation by glial cell line-derived neurotrophic factor (GDNF) family ligands, triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT cascades. Aberrant RET signaling is a known driver in several cancers. This compound effectively abrogates this signaling.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream pathways such as STAT5, PI3K/AKT, and MAPK, promoting leukemic cell proliferation and survival. This compound has demonstrated potent inhibition of mutated FLT3.
KIT Signaling Pathway
The KIT proto-oncogene encodes the receptor tyrosine kinase KIT, which is activated by stem cell factor (SCF). Dysregulation of KIT signaling is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Downstream signaling through the PI3K/AKT and MAPK pathways promotes cell proliferation and survival. This compound effectively inhibits KIT signaling.
References
Cabozantinib's Immunomodulatory Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabozantinib, a multi-kinase inhibitor, has emerged as a significant therapeutic agent in oncology, not only for its direct anti-tumor effects but also for its profound immunomodulatory properties that reshape the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its impact on key signaling pathways, immune cell populations, and the broader TME. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers and drug development professionals. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions modulated by this potent anti-cancer agent.
Introduction
This compound is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and the TAM (TYRO3, AXL, MER) family of kinases.[1][2] Initially recognized for its anti-angiogenic and anti-proliferative effects, a growing body of evidence highlights its ability to modulate the immune landscape within the TME.[2] By targeting key signaling nodes that govern immunosuppression, this compound can convert a "cold," non-immunoreactive tumor into a "hot," immune-inflamed phenotype, thereby enhancing the efficacy of immunotherapies. This guide delves into the core mechanisms of this compound's immunomodulatory functions.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound's immunomodulatory effects are a direct consequence of its ability to inhibit multiple RTKs simultaneously. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR2 | 0.035 | [3] |
| MET | 1.3 | [3] |
| AXL | 7 | [3] |
| RET | 5.2 | [3] |
| KIT | 4.6 | [3] |
| FLT3 | 11.3 | [3] |
| TIE2 | 14.3 | [3] |
Impact on the Tumor Microenvironment
This compound orchestrates a multi-faceted reprogramming of the TME, primarily through the inhibition of VEGFR, MET, and TAM kinase signaling pathways.
VEGFR Signaling Inhibition
Inhibition of VEGFR signaling by this compound not only disrupts tumor angiogenesis but also alleviates the immunosuppressive environment fostered by VEGF.
MET Signaling Inhibition
The HGF/MET signaling pathway is implicated in tumor growth, invasion, and immunosuppression. This compound's inhibition of MET disrupts these processes.
TAM Kinase (AXL) Signaling Inhibition
TAM kinases, particularly AXL, are involved in immune evasion and resistance to therapy. This compound's inhibition of AXL helps to reverse these effects.
Immunomodulatory Effects on Immune Cell Populations
This compound treatment leads to significant alterations in the composition and function of various immune cell populations within the TME.
T-Cells
This compound promotes an anti-tumor T-cell response by:
-
Increasing T-cell Infiltration: By normalizing tumor vasculature, this compound facilitates the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.
-
Reducing T-regulatory Cells (Tregs): this compound has been shown to decrease the frequency of immunosuppressive Tregs in the TME.[4]
-
Decreasing T-cell Exhaustion: this compound can reduce the expression of exhaustion markers such as PD-1, TIM-3, and LAG-3 on T-cells, thereby restoring their effector function.
Myeloid-Derived Suppressor Cells (MDSCs)
This compound significantly reduces the population of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.[5] This depletion is a key mechanism by which this compound relieves immunosuppression in the TME.
Dendritic Cells (DCs)
This compound can directly modulate DC function. Studies have shown that it can promote DC maturation, as evidenced by the upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II.[6][7] This enhances their ability to present tumor antigens and activate T-cells.
Macrophages
This compound can influence macrophage polarization, shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[8][9] This is partly achieved through the inhibition of TAM kinases, which are involved in M2 polarization.
Summary of Quantitative Data on Immune Cell Populations
| Immune Cell Population | Effect of this compound | Preclinical Model | Fold/Percent Change | Reference(s) |
| CD8+ T-cells | Increase in infiltration | Murine Colon Cancer | ~2-fold increase in tumor | [10] |
| Regulatory T-cells (Tregs) | Decrease | Murine Colon Cancer | ~50% reduction in spleen | [4] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | 4T1-HER2 Murine Breast Cancer | ~20% decrease in TME, ~35% in spleen | [5] |
| M1 Macrophages (F4/80+ MHCII+) | Decrease | Murine Prostate Cancer | Significant decrease in tumor | [8][9] |
| M2 Macrophages (F4/80+ CD206+) | No significant effect/Decrease | Murine Prostate Cancer | No significant change/reduction with IL-4 | [8][9] |
| Dendritic Cells (CD80, CD86, MHCII) | Upregulation of maturation markers | In vitro human mo-DCs | Increased MFI | [6][7] |
Impact on Cytokine and Chemokine Profiles
This compound treatment alters the cytokine and chemokine milieu within the TME, further promoting an anti-tumor immune response.
| Cytokine/Chemokine | Effect of this compound | Preclinical Model | Method | Reference(s) |
| IFN-γ | Increase | 4T1-HER2 Murine Breast Cancer | ELISA | [5] |
| IL-6 | No significant change | Murine Prostate Cancer | Multiplex Assay | [11] |
| CXCL12 | Increase | Murine Prostate Cancer | ELISA | [12] |
| HMGB1 | Increase | Murine Prostate Cancer | ELISA | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Flow Cytometry for Immune Cell Analysis in Tumors
Protocol:
-
Tumor Dissociation: Excise tumors from mice and mechanically dissociate them into small pieces. Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and block Fc receptors with an anti-CD16/32 antibody. Stain with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; CD11b, Gr-1 for MDSCs; F4/80, CD206, MHCII for macrophages). For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify specific immune cell populations based on their marker expression.
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
Protocol:
-
Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD8, anti-FoxP3, anti-F4/80) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Acquire images using a slide scanner or microscope and quantify the number of positive cells per unit area.
Multiplex Cytokine Assay (Luminex)
Protocol:
-
Sample Preparation: Collect blood from mice via cardiac puncture and prepare plasma by centrifugation.
-
Assay Procedure: Perform the Luminex assay according to the manufacturer's instructions for the specific cytokine panel being used. This typically involves:
-
Incubating the plasma samples with antibody-coupled magnetic beads.
-
Washing the beads to remove unbound proteins.
-
Incubating with a biotinylated detection antibody cocktail.
-
Incubating with streptavidin-phycoerythrin.
-
Resuspending the beads in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire data on a Luminex instrument. Analyze the median fluorescence intensity (MFI) to determine the concentration of each cytokine based on a standard curve.
Conclusion
This compound's multi-targeted inhibition of key RTKs involved in angiogenesis, tumor progression, and immunosuppression positions it as a powerful immunomodulatory agent. By alleviating the immunosuppressive TME, promoting the infiltration and activation of effector immune cells, and reducing the abundance of immunosuppressive cell populations, this compound creates a more favorable environment for anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for the continued investigation and clinical application of this compound, particularly in combination with immunotherapies, to improve outcomes for cancer patients.
References
- 1. This compound inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immune cell mediated this compound resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining the Tyrosine Kinase Inhibitor this compound and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunogenic Cell Death and Immunomodulatory Effects of this compound [frontiersin.org]
- 7. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of this compound efficacy by the prostate tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. This compound eradicates advanced murine prostate cancer by activating anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Cabozantinib in Prostate Cancer Bone Metastases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of cabozantinib in treating prostate cancer bone metastases. It delves into the molecular mechanisms, summarizes key quantitative findings from in vivo and in vitro studies, and provides detailed experimental protocols for the cited research.
Introduction
Prostate cancer bone metastases represent a significant clinical challenge, often leading to debilitating skeletal-related events and contributing to disease progression. The tumor microenvironment in the bone is a complex ecosystem involving intricate crosstalk between cancer cells, osteoblasts (bone-forming cells), and osteoclasts (bone-resorbing cells). This compound, a multi-tyrosine kinase inhibitor, has shown notable clinical activity in patients with metastatic castration-resistant prostate cancer (CRPC), particularly in the context of bone metastases. Preclinical studies have been instrumental in elucidating the mechanisms underlying these clinical observations, demonstrating that this compound exerts its effects by targeting both the "seed" (the cancer cells) and the "soil" (the bone microenvironment).
This compound's primary targets include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are crucial for tumor growth, angiogenesis, and the pathological bone remodeling observed in metastatic disease. Preclinical evidence indicates that this compound can directly inhibit prostate cancer cell viability, induce apoptosis, and reduce invasion. Concurrently, it modulates the function of osteoblasts and osteoclasts, leading to a normalization of bone architecture.
Mechanism of Action: A Dual Targeting Approach
This compound's efficacy in prostate cancer bone metastases stems from its ability to simultaneously inhibit key signaling pathways in both the tumor cells and the surrounding bone microenvironment.
-
Direct Anti-Tumor Effects: In prostate cancer cells, this compound inhibits the MET signaling pathway, which is often upregulated in metastatic disease and is associated with tumor growth, invasion, and the development of resistance to other therapies. By blocking MET, this compound can directly induce cancer cell death.
-
Modulation of the Bone Microenvironment: The bone microenvironment is a critical player in the progression of prostate cancer metastases. This compound targets VEGFR2 on endothelial cells, inhibiting angiogenesis and reducing the blood supply to the tumor. Furthermore, it has a direct impact on bone cells. It inhibits osteoclast formation and bone resorption, while having a biphasic, dose-dependent effect on osteoblast activity. This dual action helps to disrupt the vicious cycle of tumor-bone interaction that promotes metastatic growth.
Below is a diagram illustrating the signaling pathways targeted by this compound in the context of prostate cancer bone metastases.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in prostate cancer bone metastases.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Bone Metastasis Models
| Model/Cell Line | Treatment | Key Findings | Reference |
| VCaP (intratibial) | This compound | 52% reduction in tumor luminance (p=0.02) after 15 days. | |
| VCaP (intratibial) | This compound | Stasis in tumor volume after 15 days. | |
| VCaP (intratibial) | This compound | Significant increase in tumor Apparent Diffusion Coefficient (ADC), indicative of cell death. | |
| VCaP (intratibial) | This compound | Significant reduction in sclerotic bone growth and an increase in trabecular bone volume. | |
| Ace-1, C4-2B, LuCaP 35 (bone metastatic models) | This compound | Inhibition of tumor progression. | |
| PC-3 (subcutaneous) | This compound | Inhibition of tumor growth. | |
| PC-3 (intratibial) | This compound | No significant effect on tumor growth. |
Table 2: In Vitro Effects of this compound on Prostate Cancer and Bone Cells
| Cell Type | Experiment | Key Findings | Reference |
| Prostate Cancer Cells (Ace-1, C4-2B, LuCaP 35) | Cell Viability/Apoptosis | Direct inhibition of viability and induction of apoptosis. | |
| Prostate Cancer Cells | Invasion Assay | Inhibition of cell invasion. | |
| Prostate Cancer Cells | Western Blot | Blocked MET phosphorylation. | |
| Osteoblast-like Cells | Viability/Differentiation | Dose-dependent biphasic effect on osteoblast activity. | |
| Osteoblast-like Cells | Western Blot | Blocked VEGFR2 phosphorylation. | |
| Osteoclast Precursors | Differentiation/Activity | Inhibitory effect on osteoclast production and bone-resorbing activity. | |
| Human Osteoclasts | Gene Expression | Down-modulation of TRAP, CATHEPSIN K, and RANK mRNA. | |
| Human Osteoblasts | Gene/Protein Expression | Increased osteoprotegerin (OPG) and decreased RANKL expression. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
4.1. In Vivo Orthotopic Xenograft Model of Prostate Cancer Bone Metastasis
This model is designed to mimic the clinical scenario of prostate cancer metastasizing to the bone.
-
Cell Line: Luciferase-expressing VCaP human prostate carcinoma cells are commonly used as they form osteosclerotic lesions, which are characteristic of prostate cancer bone metastases.
-
Animal Model: Male NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are utilized due to their compromised immune system, which allows for the growth of human tumor xenografts.
-
Procedure:
-
VCaP cells are harvested and suspended in a suitable medium (e.g., PBS mixed with Matrigel).
-
Mice are anesthetized, and a small incision is made over the tibia.
-
A hole is drilled into the tibial bone marrow cavity, and the VCaP cell suspension is injected directly into the tibia.
-
The incision is closed, and the animals are allowed to recover.
-
-
Treatment: Once tumors are established (monitored by bioluminescence imaging), mice are randomized into treatment and control groups. This compound is typically administered orally on a daily basis.
-
Monitoring and Endpoints:
-
Tumor Growth: Monitored using bioluminescence imaging (BLI) to quantify the luciferase signal.
-
Tumor Volume and Cell Death: Assessed by Magnetic Resonance Imaging (MRI), including diffusion-weighted imaging (DWI-MRI) to measure the Apparent Diffusion Coefficient (ADC), an indicator of tumor cell death.
-
Bone Remodeling: Evaluated using Single-Photon Emission Computed Tomography (SPECT) with 99mTc-MDP to assess bone uptake, and ex vivo micro-Computed Tomography (micro-CT) to quantify bone volume and architecture.
-
Histology: Tibiae are harvested at the end of the study for histological analysis to confirm tumor presence, assess necrosis, and evaluate bone structure.
-
The following diagram outlines the general workflow for in vivo preclinical studies.
4.2. In Vitro Cell Viability and Apoptosis Assays
These assays determine the direct effect of this compound on prostate cancer cell survival.
-
Cell Lines: Various prostate cancer cell lines such as Ace-1, C4-2B, and LuCaP 35 are used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.
-
Apoptosis can be measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
4.3. Osteoclast and Osteoblast Differentiation and Function Assays
These assays evaluate the impact of this compound on the key cells of the bone microenvironment.
-
Osteoclast Differentiation:
-
Primary human osteoclast precursors are cultured in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Cells are treated with non-cytotoxic concentrations of this compound.
-
After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts. The number of TRAP-positive multinucleated cells is quantified.
-
Gene expression of osteoclast markers (e.g., TRAP, Cathepsin K, RANK) can be assessed by qPCR.
-
-
Osteoblast Differentiation and Function:
-
Human osteoblasts or pre-osteoblastic cell lines are cultured in osteogenic differentiation medium.
-
Cells are treated with this compound.
-
Osteoblast differentiation can be assessed by measuring alkaline phosphatase (ALP) activity and by staining for mineralized matrix deposition (e.g., Alizarin Red S staining).
-
The expression of OPG and RANKL, key regulators of osteoclastogenesis, can be measured by qPCR and ELISA.
-
Conclusion
The preclinical evidence for this compound in the context of prostate cancer bone metastases is robust and provides a strong rationale for its clinical use. In vivo studies using clinically relevant models have demonstrated that this compound can inhibit tumor growth, induce tumor cell death, and favorably modulate the bone microenvironment, leading to a reduction in pathological bone remodeling. In vitro experiments have further elucidated the dual mechanism of action, showing direct inhibitory effects on both prostate cancer cells and osteoclasts. The collective data underscore the importance of targeting both the "seed" and the "soil" to effectively treat prostate cancer bone metastases. These preclinical findings have paved the way for successful clinical trials and have established this compound as an important therapeutic option for patients with advanced prostate cancer.
The Dual Role of AXL and MET Inhibition in the Therapeutic Efficacy of Cabozantinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabozantinib, a multi-kinase inhibitor, has demonstrated significant clinical activity across a spectrum of malignancies. Its efficacy is largely attributed to its potent, simultaneous inhibition of multiple receptor tyrosine kinases (RTKs), prominently including MET (Mesenchymal-Epithelial Transition factor) and AXL (Anexelekto). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its dual inhibition of AXL and MET. We will delve into the critical roles of these two RTKs in tumorigenesis, metastasis, and the development of therapeutic resistance. This document will present a compilation of preclinical and clinical data, detail key experimental methodologies, and visualize the complex signaling networks involved, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Oncogenic Significance of AXL and MET
AXL and MET are RTKs that, when dysregulated, are pivotal drivers of cancer progression.[1][2] Their activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, invasion, and angiogenesis.[1][3]
-
MET , upon binding its ligand, Hepatocyte Growth Factor (HGF), activates pathways including PI3K/AKT, MAPK/ERK, and STAT3.[2] Overexpression and amplification of MET are associated with poor prognosis and are implicated in resistance to various cancer therapies, including those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4]
-
AXL , activated by its ligand Gas6, also engages downstream signaling through pathways such as PI3K/AKT and MAPK/ERK.[1][2] AXL overexpression is a key factor in epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness, and contributes to the development of resistance to conventional and targeted therapies.[5][6]
Notably, crosstalk between AXL and MET signaling pathways has been identified as a significant contributor to therapeutic resistance.[6][7] The simultaneous upregulation of both receptors can create redundant signaling loops that sustain tumor cell survival and proliferation even when one pathway is inhibited. This underscores the therapeutic potential of a dual inhibitor like this compound.
This compound: A Multi-Targeted Tyrosine Kinase Inhibitor
This compound is an oral small-molecule inhibitor that potently targets MET, AXL, and VEGFRs, among other RTKs such as RET, KIT, and FLT3.[4][8][9] This multi-targeted profile allows this compound to simultaneously block several key pathways involved in tumor growth, angiogenesis, and metastasis.[10][11] The ability to inhibit both MET and AXL is a distinguishing feature of this compound and is thought to be central to its robust clinical efficacy, particularly in overcoming resistance to other targeted agents.[2][12]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against its key targets has been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its inhibitory activity and cellular effects.
| Kinase Target | IC50 (nM) | Cell Line/System | Reference |
| MET | 2 | In vitro kinase assay | [13] |
| AXL | 0.44 | AXL-MEFs cells | [14] |
| VEGFR2 | 1.1 | HUVECs | [14] |
| RET | 8 | In vitro kinase assay | [13] |
| KIT | - | - | - |
| FLT3 | 1.5 | FLT-wt-MEFs | [14] |
Table 1: In Vitro Kinase Inhibition Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against various receptor tyrosine kinases. Lower IC50 values indicate greater potency.
| Cell Line | Assay | Endpoint | This compound Concentration | Effect | Reference |
| SKOV3 | Western Blot | AXL and MET phosphorylation | ≥1 μM | Total inhibition | [15] |
| SKOV3 | Western Blot | pSRC levels | ≥0.1 μM | Decrease | [15] |
| SKOV3 | Migration Assay | GAS6- and HGF-induced migration | 1 μM | Significant inhibition | [15] |
| SKOV3 | Invasion Assay | GAS6- and HGF-induced invasion | 1 μM | Significant inhibition | [15] |
| 33RR, 27RR (HNSCC) | Western Blot | p-AXL, p-MET, p-AKT, p-SRC | Not specified | Inhibition | [16] |
| 786-O (RCC) | Western Blot | AXL and MET activation | 5 μM | Abolished activation | [17] |
| H441 (Lung Cancer) | Western Blot (in vivo) | MET phosphorylation | 100 mg/kg (single dose) | Inhibition | [18] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, detailing the assay, endpoint measured, drug concentration, and the resulting effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its efficacy.
AXL and MET Signaling Pathways
Caption: AXL and MET Signaling Pathways Targeted by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
Detailed Experimental Protocols
Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition
Objective: To determine the effect of this compound on the phosphorylation status of AXL, MET, and their downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SKOV3, 786-O) are cultured to 70-80% confluency. Cells are then serum-starved for a specified period (e.g., 24 hours) before treatment with varying concentrations of this compound or vehicle control (DMSO) for a defined duration (e.g., 2-24 hours).[17][19] For ligand-induced activation, cells are stimulated with recombinant human HGF and/or Gas6 for a short period (e.g., 15-30 minutes) prior to lysis.[15]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phospho-MET, total MET, phospho-AXL, total AXL, phospho-SRC, total SRC, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[16][20]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]
Cell Migration and Invasion Assays
Objective: To assess the inhibitory effect of this compound on cancer cell migration and invasion.
Methodology:
-
Boyden Chamber Assay:
-
Migration: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are used. The lower chamber is filled with media containing a chemoattractant (e.g., serum, HGF, or Gas6). Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in serum-free media.[15]
-
Invasion: For invasion assays, the Transwell membrane is pre-coated with Matrigel.[12]
-
-
Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[12]
-
Wound-Healing (Scratch) Assay:
-
A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap.
-
The cells are then treated with this compound or vehicle.
-
The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the width of the gap.[21]
-
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[22]
-
Treatment: The cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[5]
Clinical Significance and Future Directions
The dual inhibition of AXL and MET by this compound has translated into significant clinical benefits. In the METEOR trial, this compound demonstrated improved progression-free survival (PFS) and overall survival (OS) in patients with advanced renal cell carcinoma (RCC) who had progressed on prior VEGFR-targeted therapy.[9][23] This efficacy is attributed to its ability to overcome resistance mechanisms mediated by AXL and MET activation.[12][24]
Ongoing and future research will continue to explore the full potential of this compound. Key areas of investigation include:
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable better patient selection.[25]
-
Combination Therapies: Evaluating the synergistic effects of this compound with other anticancer agents, such as immune checkpoint inhibitors.[2][16]
-
Mechanisms of Resistance: Understanding the mechanisms of acquired resistance to this compound to develop strategies to overcome it.[7][26]
Conclusion
The dual inhibition of AXL and MET is a cornerstone of this compound's potent antitumor activity. By simultaneously targeting these critical oncogenic drivers, this compound effectively disrupts key signaling pathways involved in tumor growth, metastasis, and the development of therapeutic resistance. The comprehensive preclinical and clinical data, coupled with a deeper understanding of the underlying molecular mechanisms, solidify the rationale for the continued development and clinical application of this compound in a variety of cancer types. This guide provides a foundational resource for researchers and clinicians working to further unravel the complexities of AXL and MET signaling and to optimize the therapeutic use of inhibitors like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AXL and MET in Hepatocellular Carcinoma: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL and MET Tyrosine Kinase Receptors Co-Expression as a Potential Therapeutic Target in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. This compound: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of this compound in further line treatment of metastatic clear cell renal cell carcinoma. Real-world experience in a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor this compound: this compound Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity [mdpi.com]
- 14. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]
- 15. This compound inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of c-MET and AXL by this compound is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. AXL and MET Crosstalk to Promote Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The efficacy and safety of this compound in patients with metastatic or advanced renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Treatment of advanced renal cell carcinoma patients with this compound, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Final efficacy and safety results and biomarker analysis of a phase 2 study of this compound in Japanese patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
The Preclinical Profile of Cabozantinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) critically involved in tumor pathogenesis, including angiogenesis, invasion, and metastasis.[1] Marketed under trade names such as Cabometyx® and Cometriq®, it is approved for treating various malignancies, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[1] The primary targets of this compound include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), with strong inhibitory activity also demonstrated against AXL, RET, KIT, and FLT3.[1][2][3] This multi-targeted profile allows this compound to simultaneously suppress multiple oncogenic pathways, addressing the complexity of tumor growth and mechanisms of treatment resistance.[1][4]
This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.
Pharmacodynamics: Mechanism of Action and Antitumor Activity
This compound exerts its antitumor effects by potently inhibiting key RTKs that drive tumor growth, survival, angiogenesis, and metastasis.[1][2] The dual inhibition of MET and VEGFR signaling is a central feature of its mechanism, addressing pathways that are often co-activated or involved in evasive resistance to anti-angiogenic therapies.[4][5] The MET signaling pathway, in particular, has been identified as a mechanism of resistance to therapies targeting only the VEGF pathway.[4]
Key Signaling Pathways Targeted by this compound
The drug's primary mechanism involves blocking ATP binding to the kinase domains of its target receptors, which inhibits their autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This leads to the disruption of pathways such as RAS/MAPK and PI3K/AKT, ultimately resulting in decreased cell proliferation, migration, and survival.[6] In preclinical models, this compound has been shown to inhibit MET and VEGFR2 phosphorylation in vitro and in tumor models in vivo.[2]
Caption: this compound inhibits MET and VEGFR2 signaling pathways.
Preclinical Antitumor Efficacy
This compound has demonstrated significant, dose-dependent antitumor activity across a wide range of preclinical cancer models. This includes tumor growth inhibition, decreased metastasis, and in some cases, tumor regression in xenograft and patient-derived xenograft (PDX) models of breast, lung, glioma, prostate, and colorectal cancer.[2][4] The dual targeting of MET and VEGFR is crucial, as treatment with selective VEGF pathway inhibitors can sometimes lead to increased tumor invasiveness and metastasis, an effect that is mitigated by the simultaneous inhibition of MET by this compound.[5]
| Cancer Model | Preclinical Model Type | Treatment and Dose (Typical) | Key Pharmacodynamic Outcomes | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Cell lines (MDA-MB-231, HCC70), 3D cultures, and in vivo xenografts | Not specified in abstract | Cytotoxic effects, reduced invasive outgrowths, and significant inhibition of tumor growth and metastasis.[7] | [8],[7] |
| Papillary Renal Cell Carcinoma (pRCC) | Patient-Derived Xenograft (PDX) with MET mutation | Not specified in abstract | Striking tumor regression and inhibition of lung metastasis.[9][10] | [9],[10] |
| Colorectal Cancer (CRC) | Patient-Derived Tumor Explant (PDTX) | Not specified in abstract | Potent inhibitory effects on tumor growth in 80% of tumors; inhibition of angiogenesis and Akt activation.[4] | [4] |
| Prostate Cancer (Bone Metastasis) | In vivo VCaP xenograft model | Not specified in abstract | Tumor cell death, normalization of bone architecture, and reduced osteoclast numbers. | |
| Breast, Lung, Glioma | In vivo xenograft models | 30 mg/kg | Dose-dependent inhibition of tumor growth, decreased cell proliferation, and increased apoptosis.[2][4] | [2],[4] |
| Urothelial Cancer (UC) | In vitro cell lines | Not specified in abstract | Reversal of HGF-driven cell invasion, proliferation, and growth.[1] | [1],[11] |
| Pancreatic Neuroendocrine Tumor (PNET) | RIP-Tag2 transgenic mouse model | Not specified in abstract | Significant reduction in liver metastases and increased overall survival compared to anti-VEGF therapy alone.[4] | [4] |
Pharmacokinetics: ADME Profile
Preclinical studies in mice, rats, and monkeys have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound, which are crucial for understanding its disposition and for scaling doses to human clinical trials.
Absorption and Distribution
Following oral administration, maximum plasma concentrations (Cmax) are typically reached within a few hours.[12] this compound is highly bound to plasma proteins (>99.7%) in mice, rats, and humans.[1][13] In healthy human subjects, the median time to maximum plasma concentration (Tmax) is approximately 3 to 5 hours, and the terminal half-life after a single oral dose is about 120 hours.[12][14][15]
Metabolism
This compound undergoes extensive metabolism, primarily in the liver.[14] In vitro studies using human liver microsomes have identified CYP3A4 as the main enzyme responsible for its oxidation.[16][17] Major metabolic pathways include oxidative defluorination, hydroxylation, amide hydrolysis, O-dealkylation, N-oxygenation, and demethylation.[16][18] Several metabolites have been identified, but they are generally less active than the parent compound, possessing inhibitory potencies of up to 10% of that of this compound.[14]
Excretion
The hepatobiliary route is the most significant pathway for this compound clearance.[14] Following a single radiolabeled dose in humans, approximately 54% of the radioactivity was recovered in feces (with 43% as unchanged this compound) and 27% in urine.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F (%) | Reference(s) |
| Human (Healthy) | 60 mg (single dose) | Oral | Data not specified | ~4 | Data not specified | ~120 | Data not specified | [14] |
| Human (Patient) | 140 mg (daily) | Oral | Data not specified | Data not specified | Data not specified | ~55 (effective) | Data not specified | [15] |
| Human (Patient) | 60 mg (daily) | Oral | Data not specified | Data not specified | Data not specified | ~99 (terminal) | Data not specified | [15] |
| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to preclinical research. Below are generalized protocols based on common practices described in the cited literature.
In Vivo Xenograft Efficacy Studies
These studies are essential for evaluating the antitumor activity of this compound in a living organism.
Caption: General workflow for this compound in vivo xenograft studies.
-
Cell Lines and Animals: Various human cancer cell lines (e.g., MDA-MB-231 for breast cancer, VCaP for prostate) are cultured under standard conditions.[8] Immunocompromised mice (e.g., SCID or nude mice, aged 4-8 weeks) are used to prevent rejection of the human tumor grafts.[8][19]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (e.g., into the tibia for bone metastasis models) into the mice.[8][19]
-
Treatment: Once tumors reach a predetermined volume (e.g., 150-500 mm³), mice are randomized into treatment and control (vehicle) groups.[8] this compound is typically formulated in a suitable vehicle and administered once daily via oral gavage at doses ranging from 30 to 100 mg/kg.[1][4]
-
Efficacy and PD Endpoints: Tumor volume is measured regularly with calipers.[8] At the end of the study, tumors and tissues may be harvested for pharmacodynamic analysis, such as Western blotting to assess protein phosphorylation, immunohistochemistry to evaluate apoptosis or angiogenesis, or analysis of circulating tumor DNA.[9][10]
In Vitro Metabolism Studies
These assays are used to identify the enzymes responsible for metabolizing a drug and to characterize its metabolic pathways.
Caption: Workflow for in vitro metabolism studies using liver microsomes.
-
System Preparation: Liver microsomes from different species (including human) or recombinant human cytochrome P450 (CYP) enzymes are used.[16][17]
-
Incubation: this compound is incubated with the microsomes or recombinant enzymes in the presence of an NADPH-regenerating system (to support CYP activity) at 37°C.[17]
-
Sample Processing: The reaction is stopped (quenched) at various time points by adding a solvent like acetonitrile. The samples are then centrifuged to remove precipitated proteins.[16]
-
Metabolite Identification: The supernatant is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). Metabolites are identified by comparing their mass spectra and fragmentation patterns to the parent drug.[16][18]
-
Enzyme Phenotyping: To identify the specific enzymes involved, correlation analyses are performed between the rate of metabolite formation and the activity of specific CYP enzymes in a panel of human liver microsomes. Alternatively, specific chemical inhibitors of CYP enzymes are used.[17]
Conclusion
The preclinical data for this compound robustly demonstrate its potent antitumor activity across a multitude of cancer models. Its unique mechanism of action, characterized by the dual inhibition of the critical MET and VEGFR2 signaling pathways, provides a strong rationale for its efficacy, particularly in overcoming resistance to therapies that target only angiogenesis.[4][5][20] The pharmacokinetic profile, defined by oral bioavailability and a predictable metabolic pathway primarily involving CYP3A4, has enabled successful translation to the clinic.[14][17] The comprehensive body of preclinical evidence has been foundational to the clinical development and approval of this compound as a significant therapeutic agent in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabometyxhcp.com [cabometyxhcp.com]
- 4. Potent antitumor activity of this compound, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of MET and VEGF Signaling With this compound Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Physiologically Based Pharmacokinetic Modelling of this compound to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing novel this compound analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in the treatment of advanced renal cell carcinoma in adults following prior vascular endothelial growth factor targeted therapy: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Characterization of the metabolite of this compound generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor this compound: this compound Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Real-World Experience With this compound in Metastatic Clear Cell Renal Cell Carcinoma: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cabozantinib's Impact on Angiogenesis and Tumor Vascularization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Angiogenesis in Tumor Progression
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, obtaining necessary oxygen and nutrients while removing metabolic waste. This process is driven by a complex interplay of pro- and anti-angiogenic factors. A key pro-angiogenic signaling pathway is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR. The resulting tumor vasculature is often abnormal, characterized by dilated, tortuous, and hyperpermeable vessels, which can contribute to a hypoxic and aggressive tumor microenvironment. Consequently, inhibiting tumor angiogenesis has become a cornerstone of modern cancer therapy.
Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor
This compound (XL184) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are centrally involved in tumor angiogenesis and pathology. Its primary targets include VEGFR2 and MET (Mesenchymal-Epithelial Transition factor, also known as hepatocyte growth factor receptor or HGFR). In addition to these, this compound demonstrates potent inhibitory activity against several other RTKs implicated in tumorigenesis, such as AXL, RET, KIT, TIE2, and FLT3. This multi-targeted profile allows this compound to not only block the primary angiogenic pathway via VEGFR2 but also to counteract resistance mechanisms, notably those driven by MET signaling.
Core Mechanism: Dual Inhibition of VEGFR and MET Signaling
The unique efficacy of this compound stems from its simultaneous inhibition of both the VEGFR and MET signaling axes. The VEGF/VEGFR pathway is a principal driver of endothelial cell proliferation and migration, which are essential for forming new blood vessels. The HGF/MET pathway, on the other hand, is implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Importantly, MET activation has been identified as a key mechanism of evasive resistance to therapies that target the VEGF pathway alone. By co-targeting both VEGFR2 and MET, this compound can induce a more comprehensive and durable anti-angiogenic and anti-tumor response.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Presentation
The anti-tumor activity of this compound is underpinned by its potent, nanomolar-level inhibition of key RTKs and its significant effects on tumor growth and vascularization observed in preclinical models.
Table 1: Kinase Inhibitory Activity of this compound (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various RTKs, demonstrating its high potency, particularly against VEGFR2 and MET.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| VEGFR2 | 0.035 | |
| MET | 1.3 | |
| AXL | 7.0 | |
| RET | 5.2 | |
| KIT | 4.6 | |
| FLT3 | 11.3 | |
| TIE2 | 14.3 |
Table 2: Effects of this compound on Tumor Growth and Vascularization in Preclinical Models
This table presents data from various in vivo studies, illustrating the significant impact of this compound on reducing tumor volume and microvessel density (MVD).
| Tumor Model (Cell Line) | Treatment Dose/Schedule | Outcome | Reference(s) |
| Medullary Thyroid Cancer (TT Xenograft) | 10, 30, 60 mg/kg, daily oral | Significant, dose-dependent tumor growth inhibition. | |
| Papillary RCC (PDX Model, MET mutant) | 30 mg/kg, daily oral for 21 days | >14-fold decrease in tumor volume vs. 10-fold increase in control. | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 30 mg/kg, daily oral | Significant inhibition of tumor growth and lung metastasis. | |
| Neuroendocrine Prostate Cancer (LuCaP 93 & 173.1 PDX) | 30 mg/kg, daily oral | Significant decrease in tumor volume and microvessel density (CD31). | |
| Colorectal Cancer (Xenograft) | Not specified | Effective reduction in tumor size and intratumoral MVD. |
Key Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic effects. These protocols are synthesized from standard practices described in the literature.
In Vivo Tumor Xenograft Efficacy Study
This experiment is fundamental for assessing the anti-tumor activity of a compound in a living organism.
Figure 2: Experimental Workflow for an In Vivo Xenograft Study.
Detailed Methodology:
-
Cell Culture: Tumor cells (e.g., MDA-MB-231, TT) are cultured under standard conditions. Prior to implantation, cells are harvested during the logarithmic growth phase, washed, and resuspended in a sterile solution, often mixed 1:1 with a basement membrane matrix like Matrigel to support initial growth.
-
Animal Model: Immunocompromised mice (e.g., nu/nu or SCID) are typically used to prevent rejection of human tumor cells.
-
Implantation: A suspension containing 1-5 million cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly with calipers (Volume = (Width² x Length)/2). Once tumors reach a predetermined average size (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration. Mice in the treatment group receive a daily dose (e.g., 30 mg/kg) via oral gavage. The control group receives the vehicle solution on the same schedule.
Immunohistochemical (IHC) Analysis of Microvessel Density (MVD)
IHC is used to visualize and quantify the presence of blood vessels within tumor tissue, providing a direct measure of angiogenesis. CD31 (PECAM-1) is a standard marker for endothelial cells.
Detailed Methodology:
-
Tissue Preparation: Tumors from in vivo studies are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5µm-thick sections are cut and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: To unmask the CD31 epitope, heat-induced antigen retrieval is performed. Slides are immersed in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heated (e.g., using a pressure cooker or water bath at 95-100°C) for 20-30 minutes, followed by gradual cooling.
-
Staining:
-
Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution.
-
Non-specific binding is blocked by incubating sections with a protein block (e.g., normal goat serum).
-
The sections are incubated with a primary antibody against CD31 (e.g., rat anti-mouse CD31) overnight at 4°C.
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rat) is applied.
-
The signal is visualized by adding a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate. Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Quantification: Stained slides are digitized using a slide scanner. MVD is quantified by either counting the number of distinct CD31-positive vessels in several high-power fields or by using image analysis software to calculate the percentage of the tumor area that is CD31-positive.
Receptor Tyrosine Kinase Phosphorylation Assay
This assay, typically performed by Western Blot, measures the activation state of target kinases like VEGFR2 and MET by detecting their phosphorylation.
Detailed Methodology:
-
Sample Preparation:
-
For Cell Culture: Cells are serum-starved and then stimulated with a ligand (e.g., VEGF or HGF) with or without pre-incubation with this compound.
-
For Tissues: Snap-frozen tumor tissues are homogenized.
-
All samples are lysed in a buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are denatured, separated by size via SDS-polyacrylamide gel electrophoresis, and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Milk is often avoided as its phosphoproteins can cause background noise.
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-MET (Tyr1234/1235)).
-
After washing in TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total MET).
In Vitro Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form three-dimensional, capillary-like networks and is a key method for assessing pro- or anti-angiogenic effects in vitro.
Detailed Methodology:
-
Plate Coating: A 96-well plate is pre-chilled. 50 µL of a liquid basement membrane extract (BME), such as Matrigel, is added to each well and allowed to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in their growth medium, often with reduced serum.
-
Treatment: The HUVEC suspension is added to the BME-coated wells. Immediately after, various concentrations of this compound (or vehicle control) are added. A positive control, such as VEGF, can be included to stimulate tube formation.
-
Incubation and Visualization: The plate is incubated at 37°C for 4-18 hours. During this time, the endothelial cells migrate and self-organize into a network of polygonal structures ("tubes").
-
Quantification: The tube network is visualized and photographed using an inverted microscope. Angiogenesis is quantified by measuring parameters such as the total length of the tubes, the number of junctions, and the number of loops, typically using automated image analysis software.
Conclusion
This compound exerts a powerful anti-tumor effect by disrupting tumor angiogenesis and vascularization through a dual-inhibition mechanism. By potently targeting VEGFR2, it directly blocks the primary signaling pathway for endothelial cell proliferation and new vessel formation. Crucially, its simultaneous inhibition of MET, AXL, and other RTKs addresses intrinsic and acquired resistance pathways, leading to more robust and sustained anti-tumor activity. The quantitative data from preclinical models consistently demonstrate this compound's ability to reduce tumor growth and decrease microvessel density. The experimental methodologies outlined provide a standardized framework for the continued investigation of this compound and other multi-targeted anti-angiogenic agents, facilitating the discovery of new biomarkers and therapeutic strategies for a range of solid tumors.
Cabozantinib S-malate: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabozantinib S-malate, a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key experimental procedures are outlined to support further research and development. Additionally, the core signaling pathways targeted by this compound are visualized through diagrams to elucidate its mechanism of action.
Chemical Structure and Identity
This compound S-malate is the (S)-malate salt of this compound, an orally bioavailable small molecule. The chemical structure consists of a quinoline (B57606) core linked to a phenyl group via an ether bond, which in turn is connected to a fluorophenyl group through a cyclopropane-1,1-dicarboxamide linker. The S-malate salt form enhances the aqueous solubility of the active pharmaceutical ingredient.
Table 1: Chemical Identity of this compound S-malate
| Identifier | Value |
| IUPAC Name | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate |
| CAS Number | 1140909-48-3 |
| Molecular Formula | C₃₂H₃₀FN₃O₁₀ |
| Molecular Weight | 635.6 g/mol |
Physicochemical Properties
The physicochemical properties of this compound S-malate are crucial for its formulation, delivery, and biological activity. It is a white to off-white solid. Polymorphism has been observed, with two crystalline forms (N-1 and N-2) and an amorphous form identified. The N-2 form is utilized in the commercial formulation.
Table 2: Physicochemical Properties of this compound S-malate
| Property | Value |
| Melting Point | 166-169 °C |
| pKa | 6.32 |
| LogP | 5.15 |
| Solubility | Practically insoluble in water above pH 4. Slightly soluble in DMSO and methanol. |
Pharmacokinetics
This compound S-malate is administered orally and exhibits a pharmacokinetic profile characterized by a long terminal half-life. It is highly bound to plasma proteins and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours |
| Plasma Protein Binding | ≥ 99.7% |
| Apparent Volume of Distribution (Vz/F) | Approximately 319 L |
| Apparent Clearance (CL/F) at Steady-State | Approximately 2.2 L/hr |
| Terminal Half-life | Approximately 99-120 hours |
| Metabolism | Primarily via CYP3A4 |
| Excretion | Primarily in feces (~54%) and urine (~27%) |
Pharmacodynamics and Mechanism of Action
This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. By inhibiting these kinases, this compound disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.
Table 4: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| RET | 4 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
Below are diagrams illustrating the key signaling pathways inhibited by this compound.
Methodological & Application
Application Notes and Protocols for Cabozantinib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of cabozantinib on cancer cell viability. This compound is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and RET.[1][2][3][4] Its mechanism of action involves the disruption of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][5][6] This document outlines the materials, methods, and data interpretation for assessing the cytotoxic effects of this compound using a common luminescence-based cell viability assay.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases simultaneously. This multi-targeted approach blocks crucial downstream signaling cascades, such as the PI3K-AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[6] By inhibiting VEGFR, this compound also disrupts angiogenesis, limiting the tumor's blood supply.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [this compound: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
Application Notes and Protocols: Utilizing Cabozantinib in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1][2] Its mechanism of action, which involves the dual inhibition of MET and VEGFR2, has shown significant antitumor activity in preclinical models of colorectal cancer (CRC).[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical model for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and molecular characteristics of the original patient tumors.[4] This document provides detailed application notes and protocols for the use of this compound in CRC PDX models, based on findings from preclinical studies.
Quantitative Data Summary
This compound has demonstrated superior tumor growth inhibition in colorectal cancer PDX models when compared to other multi-kinase inhibitors such as regorafenib. The following tables summarize the key quantitative data from a comparative study.
Table 1: Comparative Efficacy of this compound and Regorafenib in CRC PDX Models [1][2][5][6][7]
| Treatment Group | Dosage | Treatment Duration (Maximum) | Average Tumor Growth Inhibition Index (TGII) | Statistical Significance (p-value) |
| This compound | 30 mg/kg (daily) | 28 days | 3.202 | p = 0.007 |
| Regorafenib | 10 mg/kg (daily) | 28 days | 48.48 |
TGII is a measure of tumor growth inhibition, where a lower value indicates greater efficacy.
Table 2: Antitumor Effects of this compound in CRC PDX Models [1][3]
| Number of CRC PDX Models Tested | Number of Models Showing Superior Antitumor Effect with this compound (vs. Regorafenib) | Number of Models Showing Tumor Regression with this compound |
| 10 | 7 | 5 |
Signaling Pathways and Mechanism of Action
This compound exerts its antitumor effects in colorectal cancer by simultaneously targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The dual inhibition of MET and VEGFR2 is central to its mechanism.[1][3] This leads to the downstream inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[1] Additionally, studies have shown that this compound treatment can induce autophagy in cancer cells.[1][3]
References
- 1. This compound exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. [PDF] this compound Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cabozantinib in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of cabozantinib in preclinical in vivo mouse studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include vascular endothelial growth factor receptors (VEGFRs), MET, and AXL.[1][2][3] By inhibiting these pathways, this compound can effectively reduce tumor vascularization, suppress tumor cell proliferation, and induce apoptosis.[2] It has also been shown to inhibit other RTKs such as RET, KIT, TIE-2, and FLT3.[1][3]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways crucial for tumor cell functions.
Dosage and Administration
The dosage of this compound in mouse models can vary depending on the tumor type, mouse strain, and experimental goals. The most common route of administration is oral gavage.
Table 1: Summary of this compound Dosage and Administration in In Vivo Mouse Studies
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Nude mice | Medullary Thyroid Cancer (TT xenograft) | 10, 30, 60 mg/kg | Oral gavage | Once daily | Sterile water/10 mmol/L HCl | [4] |
| Nude mice | Ovarian Clear Cell Carcinoma (RMG-I xenograft) | 3, 10, 30 mg/kg | Oral gavage | Not specified | Not specified | [5] |
| C57BL/6 mice | Ovarian Cancer (ID8-RFP) | 50 mg/kg | Oral gavage | 4 doses per week for 6 weeks | 1% DMSO, 30% PEG, 1% Tween 80 | [6][7] |
| BALB/c mice | Renal Cell Carcinoma (Renca) | 10 mg/kg | Oral gavage | Once daily | PBS | [8][9] |
| Nude mice | Prostate Cancer (PDX) | 30 mg/kg | Oral gavage | 6 days/week | Sterile H₂O/10 mmol/L HCl | [10] |
| c-Met/β-catenin mice | Hepatocellular Carcinoma | 60 mg/kg | Oral gavage | Daily | Not specified | [11] |
| Pb-Cre;PTENfl/flp53fl/fl mice | Prostate Cancer | 100 mg/kg | Oral gavage | Daily | Not specified | [12] |
Experimental Protocols
The following are generalized protocols for in vivo mouse studies using this compound, based on methodologies cited in the literature.
Preparation of this compound Formulation
Materials:
-
This compound (e.g., XL-184)
-
Vehicle (select based on Table 1, e.g., sterile water with 10 mmol/L HCl, or a solution of 1% DMSO, 30% PEG, and 1% Tween 80)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Add the vehicle to the this compound powder in a sterile tube.
-
Vortex the mixture vigorously until the powder is fully suspended. Sonication may be used to aid dissolution if necessary.
-
Prepare the formulation fresh daily before administration.
Tumor Model Establishment and Treatment
Animal Models:
-
Select an appropriate mouse strain (e.g., athymic nude, C57BL/6, BALB/c) based on the tumor model (xenograft, syngeneic, or genetically engineered model).
-
For xenograft models, subcutaneously or orthotopically inject tumor cells into the mice. For example, 1 x 10⁷ TT cells can be inoculated intradermally in the hind flank.[4] For some ovarian cancer models, 1 x 10⁶ ID8-RFP cells are injected intraperitoneally.[6]
-
Allow tumors to reach a palpable size (e.g., ~100 mm³) before initiating treatment.[4]
Treatment Protocol:
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the prepared this compound formulation or vehicle via oral gavage at the specified dosage and frequency.
-
Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8][9]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).
Experimental Workflow for a Typical In Vivo this compound Study
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound in mouse models.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a long terminal plasma half-life in humans, which is an important consideration for dosing schedules.[13] In mouse models, a single oral dose can lead to sustained inhibition of target phosphorylation in tumors.[4] Pharmacodynamic studies often involve assessing the phosphorylation status of target receptors like MET and VEGFR2 in tumor tissues to confirm target engagement.[4][10]
Important Considerations
-
Vehicle Selection: The choice of vehicle can impact the solubility and bioavailability of this compound. It is crucial to use a vehicle that is well-tolerated by the mice and ensures consistent drug delivery.
-
Toxicity: While generally well-tolerated at therapeutic doses in mice, it is important to monitor for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific models and research questions.
References
- 1. cabometyxhcp.com [cabometyxhcp.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Activity of this compound (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-tumor Effect of this compound on Ovarian Clear Cell Carcinoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 6. This compound inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Frontiers | Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 9. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating Murine and Clinical Trials with this compound to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-based combination therapy for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synergistic Anti-Tumor Effects of Combining Cabozantinib with Immunotherapy in Preclinical Models
Introduction
Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including VEGFR, MET, and AXL.[1][2] Preclinical evidence strongly suggests that beyond its direct anti-tumor effects, this compound modulates the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response.[1][3] It has been shown to reduce immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the infiltration of cytotoxic CD8+ T cells.[3][4] This immunomodulatory activity provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies.[2][5] This document provides an overview of the preclinical data and detailed protocols for studying this combination.
Mechanism of Action: A Dual Approach to Cancer Therapy
The combination of this compound and immunotherapy creates a synergistic effect. This compound's inhibition of VEGFR, MET, and AXL pathways leads to decreased angiogenesis, reduced tumor cell proliferation, and a shift from an immunosuppressive to an immune-permissive TME.[5][6] This "priming" of the tumor microenvironment enhances the efficacy of immune checkpoint inhibitors, which work to unleash the anti-tumor activity of effector T cells.[4][7]
Caption: Signaling pathway of this compound and immunotherapy synergy.
Preclinical Efficacy: Quantitative Data Summary
Numerous preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining this compound with ICIs across various tumor models. The data consistently show improvements in tumor growth inhibition and favorable modulation of immune cell populations within the tumor.
Table 1: Efficacy of this compound and ICI Combination in Murine Tumor Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) / Response | Change in CD8+ T-cells | Change in Suppressive Cells (Tregs/MDSCs) | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | This compound + anti-PD1 | Increased anti-tumor efficacy vs. monotherapy (p<0.05) | ↓ Intra-tumor CD8+PD1+ | ↓ Treg infiltration (p<0.05) | [7] |
| Colon Cancer | This compound + Cancer Vaccine | Enhanced tumor growth inhibition | ↑ CD8+ T-cell infiltration | ↓ Tumor-associated macrophages & MDSCs | [5] |
| Colon Cancer (Colon38) | 1L ICI -> 2L this compound | Increased Time to Reach 1000mm³ Tumor Volume (58d vs 40d for vehicle) | Not specified | Not specified | [8] |
| Renal Cell Carcinoma (RCC) | This compound | Significant increase in tumor infiltration | ↑ T-cell infiltration | Not specified | [3] |
| Prostate Cancer | this compound | Triggers neutrophil-mediated anti-tumor effects | Not specified | Not specified |[3] |
Note: Data is synthesized from multiple preclinical studies. "↑" indicates an increase, and "↓" indicates a decrease.
Detailed Experimental Protocols
The following protocols provide a generalized framework for conducting preclinical studies to evaluate the combination of this compound and immunotherapy.
Protocol 1: Syngeneic Mouse Model Efficacy Study
This protocol outlines the main steps for assessing the anti-tumor activity of the combination therapy in immunocompetent mice.
Caption: General experimental workflow for a preclinical efficacy study.
1. Materials and Reagents:
-
Cell Lines: Syngeneic tumor cells appropriate for the mouse strain (e.g., Renca for BALB/c, Hepa1-6 or Colon38 for C57BL/6).[3][7][8]
-
Animals: 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
This compound: Formulation suitable for oral gavage.
-
Immunotherapy Agents: InVivoMAb anti-mouse PD-1, CTLA-4, or appropriate isotype control antibodies.
-
Consumables: Sterile syringes, gavage needles, calipers, cell culture reagents.
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of a 1:1 PBS/Matrigel solution into the right flank of each mouse.
-
Monitoring and Randomization: Allow tumors to grow. Measure tumor volume using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used for this compound formulation via oral gavage (PO) daily (QD). Administer isotype control antibody via intraperitoneal (IP) injection twice weekly.
-
This compound Monotherapy: Administer this compound (e.g., 10 mg/kg) PO, QD.
-
ICI Monotherapy: Administer anti-PD-1/CTLA-4 antibody (e.g., 5 mg/kg) IP, twice weekly.
-
Combination Therapy: Administer both this compound and ICI as described above.
-
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Tumors are then harvested for further analysis.
Protocol 2: Immune Profiling of the Tumor Microenvironment
This protocol describes how to analyze the immune cell composition of tumors harvested from the efficacy study.
1. Materials and Reagents:
-
Collagenase Type IV, DNase I
-
FACS Buffer (PBS + 2% FBS)
-
Red Blood Cell Lysis Buffer
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, Gr-1, CD11b).
-
Flow cytometer.
2. Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue and digest in a solution of Collagenase IV and DNase I for 30-60 minutes at 37°C to create a single-cell suspension.
-
Cell Preparation: Filter the cell suspension through a 70 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
-
Staining: Count the live cells and stain approximately 1-2 x 10^6 cells with a cocktail of fluorescently-conjugated antibodies targeting various immune cell markers for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, Tregs [CD4+FoxP3+], MDSCs [CD11b+Gr-1+]) within the total immune infiltrate (CD45+ cells).
Logical Framework: How this compound Primes the TME for Immunotherapy
This compound initiates a cascade of events within the TME that transforms it from a site of immune tolerance to one of immune activation, thereby creating ideal conditions for checkpoint inhibitors to function effectively.
Caption: Logical relationship of this compound's TME-priming effect.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antitumor effects of the multi-target tyrosine kinase inhibitor this compound: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 4. This compound combination therapy for the treatment of solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances anti-PD1 activity and elicits a neutrophil-based immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cabozantinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib, a potent multi-targeted tyrosine kinase inhibitor, is a crucial tool in cancer research and drug development. It primarily targets key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis by inhibiting receptor tyrosine kinases such as MET, VEGFR2, AXL, and RET.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
This compound Solubility and Storage
| Property | Details | Reference |
| Solubility | Soluble in DMSO (≥117 mg/mL) | [4] |
| Insoluble in water (≤1 mg/mL) | [4] | |
| Storage of Powder | Store at -20°C for up to 3 years. | [5] |
| Storage of Stock Solution | Store in DMSO at -80°C for up to 1 year. | [5] |
| General Storage | Store at room temperature (15°C to 25°C). | [6][7] |
Recommended Working Concentrations for In Vitro Studies
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| Prostate Cancer (LNCaP, C4-2B, PC-3) | Cell Viability (WST-1) | 0.01-5 µM | 72 hours | [5] |
| Renal Cancer (786-O, A498) | Western Blot (MET phosphorylation) | 10-100 nM | 1 hour | [5] |
| Renal Cancer (Bo-786) | Cell Viability, Differentiation | 100 nM | 6 days | [8] |
| Medullary Thyroid Cancer (TT) | Receptor Phosphorylation | Serially diluted from 10 mM stock | 1 hour | [9] |
| Triple-Negative Breast Cancer (HCC70, MDA-MB-231) | Immunofluorescence | 2 µM | 25 minutes | [10] |
| Hepatocellular Carcinoma (HepG2, HepG2/adr) | Cytotoxicity (CCK-8) | Up to 1.5 µM (for reversal assays) | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (molecular weight: 501.51 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5015 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock solution, dissolve 0.5015 mg of this compound in 100 µL of DMSO.[9]
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.[5][12]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [this compound: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro and In Vivo Activity of this compound (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of this compound in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Cabozantinib Response
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL.[1][2] These RTKs are critically involved in tumor cell proliferation, invasion, metastasis, and angiogenesis.[1][3] Assessing the therapeutic efficacy of this compound in preclinical animal models is crucial for its clinical development. In vivo imaging techniques provide non-invasive, longitudinal monitoring of drug response, offering dynamic insights into tumor progression and the drug's mechanism of action.[4] These notes provide an overview of key imaging modalities and detailed protocols for their application in evaluating this compound's anti-tumor activity.
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and survival. Its primary targets are the MET, VEGFR, and AXL tyrosine kinases.[5][6] Inhibition of these receptors disrupts downstream signaling cascades like the PI3K-AKT and MAPK/ERK pathways, ultimately leading to decreased tumor angiogenesis, cell proliferation, and invasion, and in some cases, inducing apoptosis.[3]
Caption: this compound inhibits key RTKs to block tumor progression.
General Experimental Workflow
A typical preclinical study to assess this compound's efficacy using in vivo imaging follows a standardized workflow. This involves establishing the tumor model, randomizing animals into treatment cohorts, administering the therapy, and performing longitudinal imaging to monitor the response over time.
Caption: Standard workflow for in vivo imaging of drug response.
Application Notes on In Vivo Imaging Modalities
Bioluminescence and Fluorescence Imaging (BLI/FLI)
-
Principle: These optical imaging techniques rely on detecting photons emitted from tumor cells that are genetically engineered to express a reporter gene, such as luciferase (for BLI) or a fluorescent protein (for FLI).[4][7] BLI signal intensity directly correlates with the number of viable tumor cells.
-
Application for this compound: BLI is highly effective for monitoring changes in overall tumor burden and metastatic spread. A reduction in bioluminescent signal (luminance or total flux) indicates a cytotoxic or cytostatic response to this compound.[8][9]
-
Advantages: High throughput, cost-effective, excellent for tracking tumor burden in whole-body scans.[4]
-
Limitations: Limited tissue penetration, making deep-tissue tumor quantification challenging; provides limited anatomical context.
Magnetic Resonance Imaging (MRI)
-
Principle: MRI uses strong magnetic fields and radio waves to generate detailed anatomical images. T2-weighted sequences are used to measure tumor volume, while advanced techniques like Diffusion-Weighted Imaging (DWI) can assess tissue cellularity. The apparent diffusion coefficient (ADC) derived from DWI is inversely correlated with cell density; an increase in ADC suggests cell death and treatment response.[8]
-
Application for this compound: MRI is used to precisely measure changes in tumor volume.[10] An increase in tumor ADC is a sensitive, early biomarker of this compound's efficacy, often preceding changes in tumor size.[8][10]
-
Advantages: Excellent soft-tissue contrast, provides high-resolution anatomical and functional information without using ionizing radiation.
-
Limitations: Higher cost, lower throughput compared to optical imaging.
Positron Emission Tomography (PET) & Single-Photon Emission Computed Tomography (SPECT)
-
Principle: PET and SPECT are nuclear imaging techniques that use radiotracers to visualize and quantify physiological processes. For example, 18F-FDG PET measures glucose metabolism, which is typically elevated in tumors, while 99mTc-MDP SPECT assesses bone metabolism (osteoblastic activity).[8]
-
Application for this compound: In models of bone metastasis, a decrease in 99mTc-MDP uptake indicates that this compound is reducing tumor-induced bone remodeling.[8][10] PET can also be used with specific tracers to probe target engagement, such as using 68Ga-EMP-100 to visualize c-MET expression.[11] A radiolabeled version of this compound, [18F]this compound, has been evaluated, though it showed low tumor uptake in a prostate cancer model.[12][13]
-
Advantages: Highly sensitive, allows for quantitative assessment of metabolic function and target expression.
-
Limitations: Use of ionizing radiation, lower spatial resolution than MRI.
Contrast-Enhanced Ultrasound (CEUS)
-
Principle: CEUS involves injecting gas-filled microbubbles into the bloodstream, which act as a contrast agent. The technique allows for the assessment of blood flow and tumor vascularity.[14]
-
Application for this compound: Given this compound's potent anti-angiogenic effects via VEGFR inhibition, CEUS can be used to monitor the disruption of tumor vascularization.[15][16] A decrease in vascular density or perfusion after treatment would indicate a positive response.
-
Advantages: Real-time imaging, relatively low cost, no ionizing radiation.[15]
-
Limitations: Operator-dependent, limited penetration depth.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies assessing this compound response using various in vivo imaging techniques.
| Animal Model | Cancer Type | Imaging Technique | Parameter Measured | This compound Treatment | Key Quantitative Finding | Reference |
| NOD/SCID Mice | Prostate Cancer (VCaP) | BLI | Tumor Luminance | 100 mg/kg, daily, 15 days | 52% reduction in tumor luminance (p=0.02) | [8][10] |
| NOD/SCID Mice | Prostate Cancer (VCaP) | MRI (T2-weighted) | Tumor Volume | 100 mg/kg, daily, 15 days | Tumor stasis; volume of 21.9 mm³ vs 104 mm³ in vehicle (p=0.04) | [8][10] |
| NOD/SCID Mice | Prostate Cancer (VCaP) | MRI (DWI) | Apparent Diffusion Coefficient (ADC) | 100 mg/kg, daily, 10 days | Significant increase in ADC from 485 to 556 x10⁻⁶ mm²/s (p=0.02) | [8] |
| NOD/SCID Mice | Prostate Cancer (VCaP) | SPECT | 99mTc-MDP Uptake | 100 mg/kg, daily, 3 days | Significant reduction in tracer uptake (p=0.02) | [8][10] |
| C57BL/6 Mice | Ovarian Cancer (ID8-RFP) | Fluorescence Imaging | Total Emission | 50 mg/kg, 4x/week, 6 weeks | Significant decrease in fluorescence (p≤0.05) | [9] |
| hHGFtg-SCID Mice | Breast Cancer (MDA-MB-231) | Caliper Measurement | Tumor Volume | 30 mg/kg, daily | Significant inhibition of tumor growth (p<0.015) | [17] |
| BALB/c Mice | Renal Cancer (Renca) | Caliper Measurement | Tumor Volume | 60 mg/kg, daily | Significant inhibition of tumor growth | [18] |
Detailed Experimental Protocols
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden
This protocol is adapted from studies assessing this compound in prostate and ovarian cancer models.[8][9][19]
1. Cell Line Preparation:
- Transduce the cancer cell line (e.g., VCaP, ID8) with a lentiviral vector expressing firefly luciferase.
- Select for a stable, high-expressing cell population using an appropriate antibiotic or fluorescence-activated cell sorting (FACS).
- Confirm luciferase activity in vitro before in vivo use.
2. Animal Model and Tumor Inoculation:
- Use appropriate mouse strains (e.g., NOD/SCID for human xenografts, C57BL/6 for syngeneic models).[8][9]
- Inject luciferase-expressing cells via the desired route (e.g., subcutaneously, orthotopically into the tibia, or intraperitoneally).[8][9]
- Monitor tumor establishment with an initial BLI scan 5-7 days post-inoculation.
3. This compound Administration:
- Once tumors are established, randomize mice into treatment and vehicle control groups.
- Prepare this compound formulation (e.g., in 1% DMSO, 30% PEG, 1% Tween 80).[9]
- Administer this compound or vehicle daily (or as per study design) via oral gavage at the desired dose (e.g., 50-100 mg/kg).[8][9]
4. Imaging Procedure:
- Anesthetize mice using isoflurane (B1672236) (2-3% in oxygen).[20]
- Inject D-luciferin substrate intraperitoneally (IP) at a dose of 150 mg/kg.[20]
- Wait for substrate distribution (typically 10-15 minutes post-injection).
- Place the mouse in the imaging chamber of an IVIS or similar optical imaging system.
- Acquire images using an open filter with an exposure time of 1-60 seconds, depending on signal intensity.[20]
- Repeat imaging at regular intervals (e.g., weekly) to track response.
5. Data Analysis:
- Define a region of interest (ROI) around the tumor or entire animal.
- Quantify the signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).[20]
- Normalize the signal to the baseline (pre-treatment) measurement for each mouse.
- Compare the change in signal between this compound-treated and vehicle-treated groups.
Protocol 2: MRI and DWI for Tumor Volume and Cellularity
This protocol is based on the methods used for evaluating this compound in a prostate cancer bone metastasis model.[8]
1. Animal Preparation and Tumor Model:
- Follow steps 1 and 2 from the BLI protocol for establishing the tumor model (e.g., intratibial injection of VCaP cells).
- Administer this compound as described in step 3 of the BLI protocol.
2. MRI Acquisition:
- Anesthetize the mouse with isoflurane and maintain its body temperature at 37°C.
- Position the mouse in a small animal MRI scanner (e.g., 7T).
- Acquire T2-weighted anatomical images to visualize the tumor.
- Example Parameters: Fast spin-echo sequence, TR/TE = 3000/60 ms, slice thickness = 0.5 mm.
- Acquire Diffusion-Weighted Images (DWI) covering the tumor volume.
- Example Parameters: Use multiple b-values (e.g., 0, 200, 400, 800, 1000 s/mm²) to calculate the ADC map.
3. Data Analysis:
- Tumor Volume: On the T2-weighted images, manually or semi-automatically segment the tumor boundaries across all slices. Calculate the total tumor volume by summing the area of the regions of interest on each slice and multiplying by the slice thickness.
- ADC Quantification: Generate an ADC map from the DWI data using the scanner's software. Draw a region of interest (ROI) within the tumor on the ADC map, avoiding necrotic or cystic areas. Calculate the mean ADC value within the ROI.
- Compare the change in tumor volume and mean ADC values over time between the treatment and control groups. An increase in ADC is indicative of a positive treatment response.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Preclinical evaluation of imaging biomarkers for prostate cancer bone metastasis and response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. urotoday.com [urotoday.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Preclinical evaluation of [18F]this compound as a PET imaging agent in a prostate cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment and Monitoring Tumor Vascularity With Contrast-Enhanced Ultrasound Maximum Intensity Persistence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Activity of this compound in further line treatment of metastatic clear cell renal cell carcinoma. Real-world experience in a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioluminescence Imaging [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Cabozantinib in Lung Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Cabozantinib in lung cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Generating this compound-Resistant Lung Cancer Cell Lines
Question: My lung cancer cell line is not developing resistance to this compound using a dose-escalation approach. What could be the issue?
Answer:
Several factors can influence the development of drug resistance in vitro. Here are some troubleshooting steps:
-
Initial Drug Concentration: Starting with a concentration that is too high can lead to widespread cell death, leaving no surviving clones to develop resistance. It is recommended to begin with a concentration around the IC50 (the concentration that inhibits 50% of cell growth) and gradually increase the dose.[1][2]
-
Duration of Exposure: Acquiring resistance is a gradual process. Ensure that cells are exposed to each concentration for a sufficient period, allowing for the selection and expansion of resistant populations. This can take several months.[2]
-
Cell Line Heterogeneity: The intrinsic heterogeneity of the parental cell line can affect its capacity to develop resistance. If one cell line is not yielding resistant clones, consider attempting the protocol with a different lung cancer cell line.
-
Pulsed Treatment vs. Continuous Exposure: Instead of continuous exposure, a pulsed treatment, where the drug is added for a period and then removed, can sometimes be more effective at selecting for resistant populations.[3]
Question: How can I confirm that my generated cell line is genuinely resistant to this compound?
Answer:
Confirmation of resistance should be performed using a cell viability assay, such as the MTT or CCK-8 assay.[4][5][6][7] By comparing the IC50 values of the parental and the newly generated cell line, a significant increase in the IC50 for the new line indicates acquired resistance.[1]
2. Investigating Mechanisms of Resistance
Question: I am performing a Western blot to analyze the activation of AXL and MET signaling pathways in my this compound-resistant cells, but I am getting no signal or weak bands. What should I do?
Answer:
Weak or absent signals in a Western blot can be due to several factors. Here is a troubleshooting guide:
-
Antibody Concentration: The concentration of your primary or secondary antibody might be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[8]
-
Protein Loading: Ensure that you are loading a sufficient amount of protein lysate (typically 20-30 µg per lane).[9]
-
Blocking Agent Interference: Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as bovine serum albumin (BSA).[8][10]
-
Protein Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[8]
Question: My Western blot for AXL shows multiple bands. Is this normal?
Answer:
Yes, this can be a normal observation. AXL is a glycoprotein (B1211001) and often appears as a doublet at approximately 120 kDa and 140 kDa, which represent different glycosylation states. An unglycosylated form may also be visible at around 100 kDa.[9]
Question: I suspect Epithelial-to-Mesenchymal Transition (EMT) is contributing to resistance. How can I experimentally verify this?
Answer:
You can investigate EMT through several methods:
-
Western Blotting: Analyze the expression of EMT markers. A decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin) are indicative of EMT.[11]
-
Immunofluorescence: This technique allows for the visualization of EMT marker expression and localization within the cells.[12][13][14]
-
Morphological Changes: Observe the cells under a microscope. A transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology suggests EMT.[11]
3. Evaluating Strategies to Overcome Resistance
Question: I am testing a combination of this compound and another inhibitor to overcome resistance, but my cell viability assay results are inconsistent. What could be the cause?
Answer:
Inconsistent results in combination studies can arise from several sources:
-
Drug Synergy Calculation: Ensure you are using an appropriate method to determine if the drug combination is synergistic, additive, or antagonistic. The Combination Index (CI) is a commonly used metric. A CI value less than 1 indicates synergy.[15]
-
Experimental Design: The concentrations and ratios of the combined drugs are critical. A checkerboard assay, testing a range of concentrations for both drugs, can help identify the optimal synergistic combination.
-
Assay Timing: The duration of drug exposure can impact the outcome. It may be necessary to test different time points (e.g., 24, 48, 72 hours).[4]
Data Presentation
Table 1: Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors (TKIs) in NSCLC
| Resistance Mechanism | Frequency | Examples of Alterations | Therapeutic Strategy |
| On-Target (MET) | 35% | Secondary mutations (D1228N, Y1230H), MET amplification | Switch to a different type of MET inhibitor (e.g., Type I to Type II like this compound) |
| Off-Target (Bypass Pathways) | 45% | Amplification of EGFR, KRAS, HER3, BRAF; KRAS mutations | Combination therapy targeting the bypass pathway (e.g., MET inhibitor + EGFR inhibitor) |
Data synthesized from multiple clinical studies on MET inhibitor resistance.[9]
Table 2: In Vitro Efficacy of this compound in Overcoming TKI Resistance
| Cell Line Model | Resistance Mechanism | Combination Therapy | Observed Effect |
| EGFR-mutant NSCLC with acquired MET amplification | MET Amplification | Osimertinib + this compound | Overcame Osimertinib resistance |
| Crizotinib-resistant ROS1-fusion NSCLC | ROS1 G2032R mutation | This compound | Effective inhibition of resistant cells |
| Lorlatinib-resistant ROS1-fusion NSCLC | ROS1 L2086F mutation | This compound | Clinically significant progression-free survival |
This table summarizes findings from case reports and preclinical studies.[8][16][17]
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a dose-escalation method for developing this compound-resistant lung cancer cell lines in vitro.[1][2]
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental lung cancer cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound compared to the initial IC50.
-
Confirmation of Resistance: Characterize the newly generated cell line by performing a cell viability assay to determine its IC50 and compare it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.
2. Western Blot Protocol for AXL and MET Activation
This protocol outlines the steps for detecting the phosphorylation status of AXL and MET, key indicators of their activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AXL, total AXL, phospho-MET, and total MET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for studying acquired this compound resistance.
Caption: Signaling pathways inhibited by this compound.
Caption: Logic diagram for troubleshooting weak Western blot signals.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Epithelial-mesenchymal transition markers screened in a cell-based model and validated in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Technical Support Center: Mechanisms of Cabozantinib Resistance Mediated by FGFR1 Upregulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Cabozantinib resistance mediated by Fibroblast Growth Factor Receptor 1 (FGFR1) upregulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound involving FGFR1?
Acquired resistance to this compound, a tyrosine kinase inhibitor targeting MET and VEGFR2, can be mediated by the transcriptional upregulation of FGFR1 and its ligands, FGF1 and FGF2.[1][2] This creates a compensatory signaling pathway that allows cancer cells to bypass the inhibitory effects of this compound on MET and VEGFR2, thereby promoting cell survival and proliferation.[1][2] Overexpression of FGFR1 has been shown to be sufficient to confer resistance to this compound.[1][2][3]
Q2: How does this compound treatment lead to the upregulation of FGFR1?
Prolonged inhibition of MET signaling by this compound induces a transcriptional response that leads to the overexpression of FGFR1.[1] This is not a result of genomic alterations but rather a transcriptional activation.[1] The mechanism involves the activation of the YAP (Yes-associated protein) and TBX5 (T-box transcription factor 5) complex.[1][2]
Q3: What is the role of YAP and TBX5 in this resistance mechanism?
YAP, a transcriptional coactivator, and TBX5, a transcription factor, are key mediators of FGFR1 overexpression in the context of this compound resistance.[1][2] Inhibition of MET by this compound leads to increased mRNA and protein levels of both YAP and TBX5.[1][3] The YAP/TBX5 complex then drives the transcriptional upregulation of FGFR1, as well as its ligands FGF1 and FGF2, creating an autocrine signaling loop that sustains cancer cell growth despite the presence of this compound.[1][2] Knockdown of YAP and TBX5 has been demonstrated to decrease the expression of FGFR1, FGF1, and FGF2.[1][2]
Q4: What are the key downstream signaling pathways activated by FGFR1 in this compound-resistant cells?
Upon activation by its ligands (FGF1, FGF2), the upregulated FGFR1 can activate several downstream signaling pathways that promote cell survival and proliferation. These pathways include the RAS-MAPK (ERK) pathway and the PI3K-AKT pathway.[4][5] Activation of these pathways can inhibit apoptosis and promote cell cycle progression, contributing to drug resistance.[4][6]
Q5: What experimental evidence supports the role of FGFR1 in this compound resistance?
Evidence comes from a combination of in vitro and in vivo studies, as well as analysis of clinical samples.[1][2] Key findings include:
-
In vitro: Continuous treatment of prostate cancer cell lines (e.g., MDA PCa 144-13) with this compound leads to a dose-dependent increase in FGFR1, FGF1, and FGF2 mRNA levels.[1][3][7] This is accompanied by increased FGFR1 protein expression and phosphorylation.[1]
-
In vivo: In mouse xenograft models using patient-derived xenografts (PDXs), overexpression of FGFR1 is sufficient to mediate resistance to this compound treatment.[1][7]
-
Clinical Samples: Analysis of bone metastasis specimens from prostate cancer patients treated with this compound showed elevated expression of pFGFR1, YAP, and TBX5 compared to untreated tissues, supporting the clinical relevance of this resistance mechanism.[1]
Troubleshooting Guides
Q1: I am not observing the expected upregulation of FGFR1 mRNA or protein after prolonged this compound treatment. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | Acquired resistance develops over time. Ensure cells are treated continuously for a sufficient period (e.g., several weeks to months).[1] |
| Incorrect this compound Concentration | The upregulation of FGFR1 can be dose-dependent.[1][3] Perform a dose-response curve to determine the optimal concentration for your cell line that inhibits growth without causing excessive cell death. |
| Cell Line Specificity | The YAP/TBX5-mediated FGFR1 upregulation has been detailed in prostate cancer models.[1][2] This specific mechanism may not be universal across all cancer types or cell lines. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs.[8] Regularly test your cell cultures for contamination. |
| Reagent Quality | Ensure the this compound stock solution is properly stored and has not degraded. |
Q2: My Western blot results for phosphorylated FGFR1 (p-FGFR1) are inconsistent or show no signal. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use a validated antibody specific for the phosphorylated form of FGFR1. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Sample Preparation | It is critical to use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of proteins during sample preparation.[8] |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein per lane. Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Low p-FGFR1 Levels | The level of phosphorylated FGFR1 may be low. Consider stimulating the resistant cells with an FGFR1 ligand (e.g., FGF1, FGF2) for a short period before lysis to enhance the signal. |
| Transfer Issues | Verify that the protein has been efficiently transferred from the gel to the membrane by using a total protein stain (e.g., Ponceau S) before blocking. |
Q3: My cell viability assay shows inconsistent results when testing this compound sensitivity. What are the potential causes?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform number of cells is seeded in each well. Variations in cell density can significantly impact the results.[8] |
| Reagent Variability | Use the same batch of media, serum, and this compound for all experiments within a set to minimize variability.[8] |
| Assay Conditions | Standardize incubation times and passage numbers of the cells used in the experiments.[8] |
| Genetic Drift of Cell Line | Continuously passaging cell lines can lead to genetic changes.[8] Use low-passage cells and periodically perform cell line authentication (e.g., STR profiling). |
| Edge Effects in Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can affect cell growth. Avoid using the outer wells or ensure proper humidification during incubation. |
Quantitative Data Summary
Table 1: Dose-Dependent Upregulation of FGF/FGFR1 Axis mRNA in this compound-Treated Cells.
Data is expressed as fold change compared to vehicle-treated MDA PCa 144-13 cells after 42 days of continuous treatment. Data is derived from Koinis et al., Cancers 2020.[1][3][7]
| Gene | This compound 1 µM (Fold Change ± SEM) | This compound 5 µM (Fold Change ± SEM) |
| FGFR1 | ~2.5 | ~4.0 |
| FGF1 | ~2.0 | ~3.5 |
| FGF2 | ~3.0 | ~5.0 |
Table 2: Upregulation of YAP and TBX5 mRNA in Response to this compound.
Data is expressed as fold change compared to vehicle-treated MDA PCa 144-13 cells after 42 days of continuous treatment. Data is derived from Koinis et al., Cancers 2020.[1][3]
| Gene | This compound 1 µM (Fold Change ± SEM) | This compound 5 µM (Fold Change ± SEM) |
| YAP | ~2.0 | ~2.5 |
| TBX5 | ~1.5 | ~2.0 |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line (e.g., MDA PCa 144-13) in its recommended growth medium.
-
Initial Treatment: Begin by treating the cells with a low concentration of this compound (e.g., starting at the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This process of continuous exposure and dose escalation should be carried out over several months.[1]
-
Maintenance: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., 5 µM), maintain the cells in this medium to preserve the resistant phenotype.
-
Verification: Periodically verify the resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (FGFR1, FGF1, FGF2, YAP, TBX5) and a housekeeping gene (e.g., GAPDH).[1][7]
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound resistance via FGFR1 upregulation.
References
- 1. Resistance to MET/VEGFR2 Inhibition by this compound Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to MET/VEGFR2 Inhibition by this compound Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FGF1 protects FGFR1-overexpressing cancer cells against drugs targeting tubulin polymerization by activating AKT via two independent mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Cabozantinib-Induced Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing cabozantinib in pre-clinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate toxicities, ensuring the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, offering potential solutions and detailed protocols.
Gastrointestinal Toxicity
Question: My mice/rats are experiencing significant weight loss and diarrhea after this compound administration. What are the recommended management strategies?
Answer: Gastrointestinal distress, including diarrhea and weight loss, is a common toxicity associated with this compound due to its inhibition of kinases like VEGFR, which are crucial for gastrointestinal mucosal integrity.[1] Severe cases can lead to dehydration and may necessitate dose modification or supportive care.
Troubleshooting Guide: Diarrhea and Weight Loss
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea (loose stools, minimal weight loss) | On-target effect of this compound on gut mucosa. | - Ensure ad libitum access to hydration (water or electrolyte solution).- Provide highly palatable and digestible food.- Consider adding fiber to the diet. |
| Severe Diarrhea & Significant Weight Loss (>15% of baseline) | High drug exposure, individual animal sensitivity, or complications like dehydration. | - Temporarily suspend this compound administration.- Administer subcutaneous fluids to combat dehydration.[2]- Once diarrhea resolves, consider re-initiating this compound at a reduced dose.- Consult with a veterinarian for potential use of anti-diarrheal medication. |
| Anorexia/Decreased Food Intake | Nausea, stomatitis, or general malaise. | - Monitor food intake daily.- Provide soft, palatable, high-calorie food supplements.- For stomatitis, provide softened food to reduce oral discomfort. |
Dermatological & Integumentary Toxicity
Question: I've observed skin lesions and changes in hair color in my animal models treated with this compound. Is this expected, and how should I manage it?
Answer: Yes, dermatological toxicities are frequently reported with this compound and other tyrosine kinase inhibitors. These can include palmar-plantar erythrodysesthesia (hand-foot syndrome), rash, and hair depigmentation.[3][4] While often manageable, severe skin reactions can cause distress and impact animal welfare.
Troubleshooting Guide: Dermatological Toxicities
| Observed Issue | Potential Cause | Recommended Action |
| Erythema and swelling of paws (Hand-Foot Syndrome) | On-target inhibition of VEGFR and other kinases in the skin. | - Provide soft bedding to reduce pressure on paws.- Apply topical emollients to soothe the affected areas.- For severe cases, consider a temporary dose reduction of this compound. |
| Rash or Alopecia | Disruption of normal follicular and epidermal homeostasis. | - Monitor for signs of secondary infection.- Keep the affected area clean and dry.- Dose modification may be necessary if the rash is severe or widespread. |
| Hair Depigmentation | Interference with melanin (B1238610) production. | - This is generally a cosmetic effect and does not typically require intervention unless accompanied by other signs of distress. |
Cardiovascular Toxicity
Question: How can I monitor for and manage potential cardiovascular toxicities, such as hypertension, in my rat models?
Answer: this compound's inhibition of VEGFR can lead to hypertension by decreasing nitric oxide production and causing vasoconstriction.[5] Regular blood pressure monitoring is crucial, especially in rodent models where clinical signs may be subtle.
Troubleshooting Guide: Hypertension
| Observed Issue | Potential Cause | Recommended Action |
| Sustained increase in blood pressure | VEGFR inhibition-mediated vasoconstriction. | - Monitor blood pressure regularly using a tail-cuff system.- If hypertension is persistent and significant, consult with a veterinarian about initiating anti-hypertensive therapy.- A dose reduction of this compound may be required for severe or uncontrolled hypertension.[6] |
| Signs of cardiac distress (lethargy, respiratory changes) | Potential for more severe cardiotoxicity. | - Immediately suspend this compound treatment.- Seek veterinary evaluation, which may include echocardiography.- Discontinue this compound if severe cardiac dysfunction is confirmed. |
Quantitative Toxicity Data in Animal Models
The following table summarizes reported toxicities of this compound in various animal models. Note that severity and incidence can vary based on dose, duration of treatment, and specific animal strain.
| Animal Model | Dose Range | Observed Toxicities | Incidence/Severity Notes | Reference |
| Rat | ≥5 mg/kg | Gastrointestinal necrosis and degeneration, renal degeneration, chronic progressive nephropathy. | Marked histopathological changes in the GI tract at ≥5 mg/kg. Renal effects observed at doses as low as 0.1 mg/kg with chronic administration. | [7] |
| Dog | ≥20 mg/kg | Hematopoietic depletion, skin toxicity, gastrointestinal histopathology (at ≥100 mg/kg). | GI findings were not reversible upon recovery at high doses. | [7] |
| Zebrafish Larvae | 10 µM | Edema, loss of blood and lymphatic vasculature, suppression of renal function. | Edema occurred at non-lethal concentrations. Downregulation of vasculature and renal function marker genes observed. | [3][8] |
| Mouse (Ovarian Cancer Model) | Not specified | No significant weight loss or other adverse effects observed. | This compound treatment was associated with less weight gain, attributed to reduced ascites formation. | [9] |
| Mouse (Prostate Cancer PDX) | 60 mg/kg (starting dose) | Toxicity requiring dose reduction to 40 mg/kg in many cases. | Animal weights were maintained throughout treatment at the adjusted dose. | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
Objective: To provide a standardized procedure for the oral administration of this compound to mice and rats, minimizing stress and risk of injury.
Materials:
-
This compound formulation (ensure appropriate vehicle and concentration)
-
Appropriately sized gavage needle (flexible or curved, with a rounded tip)
-
Syringe
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 ml/kg.
-
Gavage Needle Measurement: Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the tube to ensure it is not inserted too far.
-
Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and neck, extending the head back to create a straight line through the neck and esophagus.
-
Rat: Hold the rat near the thoracic region, supporting the lower body, and gently extend the head back.
-
-
Tube Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate. The tube should pass smoothly into the esophagus. If resistance is met, do not force it; withdraw and attempt again.
-
Substance Administration: Once the tube is correctly positioned, administer the this compound formulation via the attached syringe.
-
Post-Procedure Monitoring: After removing the gavage tube, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes. Continue to monitor the animal 12-24 hours post-dosing.[11]
Protocol 2: Supportive Care for Weight Loss in Rodents
Objective: To provide a protocol for supportive care to mitigate weight loss in rodents receiving this compound.
Materials:
-
Highly palatable, high-calorie dietary supplement (e.g., gel-based nutritional supplements)
-
Subcutaneous fluid administration supplies (sterile saline or lactated Ringer's solution, needles, syringes)
-
Animal scale
Procedure:
-
Daily Monitoring: Weigh the animals daily to track weight changes. A weight loss of over 15% from baseline is considered significant and requires intervention.
-
Dietary Supplementation:
-
Provide ad libitum access to a high-calorie, palatable food source in addition to the standard chow.
-
Place the supplement in a shallow dish on the cage floor for easy access.
-
-
Hydration Support:
-
If signs of dehydration are present (e.g., skin tenting, lethargy) or if weight loss is severe, administer subcutaneous fluids.
-
The typical volume is 1-2 mL for a mouse and 5-10 mL for a rat, administered in the subcutaneous space between the shoulder blades. This can be repeated as needed based on veterinary guidance.[2]
-
-
Dose Modification: If weight loss persists or worsens despite supportive care, a temporary suspension or dose reduction of this compound should be considered in consultation with the study director and veterinarian.
Signaling Pathways & Experimental Workflows
This compound's Primary Mechanism of Action and Toxicity
This compound is a multi-tyrosine kinase inhibitor that primarily targets VEGFR2 and MET, but also inhibits other kinases such as AXL, RET, and KIT.[5][12] Its anti-tumor effects stem from the inhibition of tumor angiogenesis, proliferation, and invasion. However, the inhibition of these pathways in healthy tissues is also responsible for its toxicities.
Caption: this compound's multi-targeted inhibition and resulting effects.
Experimental Workflow for Managing this compound Toxicity
The following workflow outlines a systematic approach to monitoring and managing toxicities during a preclinical study with this compound.
Caption: A workflow for monitoring and managing this compound toxicity.
References
- 1. (PDF) The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer (2017) | Tina Cascone | 65 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of Adverse Events Associated with this compound Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating Murine and Clinical Trials with this compound to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cabozantinib for Long-Term Cell Culture
Welcome to the technical support center for optimizing the use of Cabozantinib in long-term cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the long-term application of this compound in cell culture.
Q1: My cells are dying unexpectedly at what should be a therapeutic concentration of this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. What is a sub-lethal concentration for one cell line could be highly toxic to another. It is crucial to determine the IC50 value for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control experiment is highly recommended.
-
Drug Stability: this compound can degrade under certain conditions. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Studies have shown that this compound's stability is pH-dependent, with maximum stability around pH 6.[1]
-
Off-Target Effects: At higher concentrations, off-target effects of this compound might contribute to cytotoxicity.
Q2: I'm not observing the expected inhibitory effect of this compound on my cells, even at high concentrations. Why might this be?
A2: Lack of efficacy can be due to:
-
Drug Inactivity: Verify the quality and activity of your this compound stock. If possible, test it on a sensitive, positive control cell line.
-
Cell Line Resistance: The target receptors (e.g., MET, VEGFR2) may not be expressed or may be mutated in your cell line, rendering it resistant to this compound's effects.[2] Western blotting for the phosphorylated forms of target receptors can confirm their activation status.
-
Development of Resistance: In long-term cultures, cells can develop resistance to this compound. This can occur through the activation of alternative signaling pathways.[3][4]
-
Drug Degradation in Media: this compound may not be stable in culture medium over extended periods. Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.
Q3: How often should I change the media and re-add this compound in a long-term experiment?
A3: For long-term experiments (several days to weeks), it is advisable to change the media and re-add fresh this compound every 2-3 days. This ensures a consistent drug concentration and removes metabolic waste products from the culture. The stability of this compound in aqueous solutions can be influenced by factors like pH and temperature.[1]
Q4: I am seeing variability in my results between experiments. How can I improve reproducibility?
A4: To enhance reproducibility:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions (CO2, temperature, humidity).
-
Precise Drug Preparation: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell lines.
-
Use of Controls: Always include appropriate controls in your experiments, such as vehicle-treated cells and positive/negative control cell lines.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. The following table summarizes IC50 values reported in the literature. Note that experimental conditions such as assay type and incubation time can influence these values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O/WT | Renal Cell Carcinoma | 10 (±0.6) | [5] |
| 786-O/S (Sunitinib-resistant) | Renal Cell Carcinoma | 13 (±0.4) | [5] |
| Caki-2/WT | Renal Cell Carcinoma | 14.5 (±1.50) | [5] |
| Caki-2/S (Sunitinib-resistant) | Renal Cell Carcinoma | 13.6 (±1.05) | [5] |
| MDA-MB-231 (Sensitive) | Triple-Negative Breast Cancer | 1.33 | [6] |
| MDA-MB-231 (Low Resistance) | Triple-Negative Breast Cancer | 3.44 | [6] |
| MDA-MB-231 (High Resistance) | Triple-Negative Breast Cancer | 2.51 | [6] |
| TT | Medullary Thyroid Cancer | 0.094 | [2] |
Note: For some clear cell RCC lines, 50% inhibition was not reached at concentrations as high as 10 µM after 72 hours of treatment.[7]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of this compound dilutions in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-MET, MET, p-VEGFR2, VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities and determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Workflow for long-term this compound cell culture experiments.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. Degradation kinetics study of this compound by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of this compound (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune cell mediated this compound resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cabozantinib solubility issues and how to resolve them for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of cabozantinib and practical solutions for its use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small-molecule tyrosine kinase inhibitor (TKI). It targets multiple receptor tyrosine kinases that are crucial in processes like tumor growth, angiogenesis, and metastasis. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR2), mesenchymal-epithelial transition factor (MET), AXL receptor tyrosine kinase (AXL), and rearranged during transfection (RET).[1][2] By inhibiting these pathways, this compound can suppress tumor cell proliferation, invasion, and the formation of new blood vessels.
Q2: What are the main solubility issues with this compound?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[3] It is practically insoluble in water, especially at neutral or alkaline pH.[3] This poor solubility can pose significant challenges when preparing solutions for in vitro experiments, often leading to precipitation in aqueous cell culture media.
Q3: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro assays. This compound is freely soluble in DMSO.[4] It is advisable to use anhydrous DMSO to prevent the degradation of the compound.
Q4: What is the recommended concentration for a this compound stock solution?
For in vitro assays, a common practice is to prepare a 10 mM stock solution of this compound in DMSO. This high concentration allows for minimal volumes of the stock solution to be added to the cell culture medium, thereby keeping the final DMSO concentration low.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for extended periods.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
A common challenge encountered when using this compound in in vitro assays is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This can lead to inaccurate and unreliable experimental results.
Issue 1: Immediate Precipitation Upon Dilution
-
Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. This is often due to a rapid shift from a high-solubility solvent (DMSO) to a low-solubility one (culture medium).
-
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of complete culture medium (containing serum) and mix gently. Then, add this intermediate dilution to the final volume of media.[5][6] The proteins in the serum can help to stabilize and solubilize the compound.[5]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to minimize cytotoxicity.[5] However, for some cell lines, a slightly higher but well-tolerated DMSO concentration may be necessary to maintain this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Gentle Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.[7]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[6]
-
Issue 2: Precipitation Over Time in the Incubator
-
Cause: The compound may be unstable in the culture medium at 37°C over extended periods, or temperature fluctuations can cause it to fall out of solution.
-
Solutions:
-
pH Stability: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, as this compound's solubility is pH-dependent.
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment and avoid storing diluted solutions in aqueous media.
-
Regular Media Changes: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain the desired concentration.
-
Quantitative Data: this compound Solubility
The solubility of this compound (malate salt) has been determined in various solvents. The following table summarizes these findings for easy comparison.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x 10⁻²) | Reference |
| Water | 25 | 0.0000224 | [4] |
| Methanol | 25 | 0.06 | [4] |
| Ethanol | 25 | 0.1 | [4] |
| Isopropyl Alcohol | 25 | 0.12 | [4] |
| n-Butanol | 25 | 0.25 | [4] |
| Acetone | 25 | 0.24 | [3] |
| Ethyl Acetate | 25 | 0.11 | [4] |
| Propylene Glycol | 25 | 0.41 | [4] |
| Polyethylene Glycol-400 | 25 | 1.95 | [4] |
| Dimethyl Sulfoxide (DMSO) | 25 | 3.55 | [4] |
| Water | 45 | 0.0000531 | [4] |
| Dimethyl Sulfoxide (DMSO) | 45 | 4.38 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for a cell-based assay.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 501.51 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 100 µM intermediate dilution):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, dilute the 10 mM stock solution 1:100 in complete cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of pre-warmed (37°C) complete medium.
-
Mix gently by pipetting or brief vortexing.
-
-
Final Dilution in Assay Plate:
-
Add the appropriate volume of the 100 µM intermediate solution to the wells of your assay plate containing cells in culture medium to achieve the desired final concentrations.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your intermediate stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells.
-
Signaling Pathways and Experimental Workflows
This compound's Major Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting several key signaling pathways involved in tumor progression. Below are diagrams of these pathways created using the DOT language.
References
- 1. WO2016150963A1 - this compound salts and their use as anti-cancer agents - Google Patents [patents.google.com]
- 2. Solubility and Thermodynamics Data of this compound Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Cabozantinib-Induced Compensatory Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the compensatory signaling pathways activated upon treatment with Cabozantinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a multi-tyrosine kinase inhibitor (TKI) that primarily targets MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] It also inhibits other receptor tyrosine kinases (RTKs) including AXL, RET, KIT, and FLT3.[1]
Q2: What are the known compensatory signaling pathways that can be activated upon this compound treatment, leading to resistance?
Several compensatory signaling pathways can be activated in response to this compound treatment, contributing to acquired resistance. The most well-documented include:
-
Upregulation of the FGFR1 signaling axis: This is often mediated by a YAP/TBX5-dependent transcriptional mechanism.[2][3]
-
Reactivation or upregulation of MET signaling: Increased expression of the MET receptor itself can overcome the inhibitory effects of this compound.[4]
-
Activation of the PI3K/AKT/mTOR pathway: This pathway can be activated downstream of or parallel to the targets of this compound, promoting cell survival.[5][6]
-
Activation of the MAPK/ERK pathway: Similar to the PI3K/AKT pathway, the MAPK/ERK cascade can be activated to bypass this compound's inhibitory effects.
-
Upregulation of other RTKs: Increased expression and activation of other RTKs, such as EGFR, can also contribute to resistance.[7]
-
Immune-mediated resistance: Upregulation of pro-angiogenic factors by immune cells in the tumor microenvironment can lead to resistance.[8][9]
Troubleshooting Guides
Problem 1: Difficulty Detecting Upregulation of FGFR1 by Western Blot
Symptoms:
-
No significant increase in FGFR1 protein levels observed in this compound-resistant cells compared to sensitive parental cells.
-
Weak or inconsistent bands for phosphorylated FGFR1 (p-FGFR1).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Antibody | Validate your FGFR1 and p-FGFR1 antibodies using positive controls (e.g., cell lysates overexpressing FGFR1 or treated with a known FGFR1 agonist). |
| Insufficient Protein Loading | For detecting low-abundance or weakly expressed proteins, increase the amount of protein loaded per lane to 30-50 µg. |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation of your target protein.[10] |
| Incorrect Blocking Buffer | For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[10] |
| Inappropriate Transfer Conditions | Optimize transfer time and voltage, especially for high molecular weight proteins like FGFR1. Ensure good contact between the gel and the membrane. |
Problem 2: Inconsistent or No Detection of PI3K/AKT or MAPK/ERK Pathway Activation
Symptoms:
-
Inconsistent phosphorylation status of AKT (e.g., p-AKT Ser473) or ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204) in response to this compound treatment.
-
High background in Western blots for phospho-proteins.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Transient Phosphorylation | The phosphorylation event you are trying to detect may be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment.[10] |
| Cell Line Specificity | The activation of these pathways can be highly cell-line dependent. Confirm the expression and activity of these pathways in your specific cell model at baseline. |
| Antibody Quality | Use high-quality, validated antibodies specific for the phosphorylated and total forms of your proteins of interest. |
| Lysis Buffer Composition | Ensure your lysis buffer contains both protease and phosphatase inhibitors.[10] |
| Loading Controls | Always probe for the total protein as a loading control to normalize the signal from the phosphorylated protein.[10] |
Quantitative Data Summary
The following tables summarize quantitative data on the upregulation of key genes and proteins involved in compensatory signaling pathways upon this compound treatment.
Table 1: Dose-Dependent Upregulation of FGFR1, FGF1, and FGF2 mRNA in MDA PCa 144-13 Cells [2][11]
| This compound Concentration (µM) | FGFR1 mRNA Fold Change (vs. Vehicle) | FGF1 mRNA Fold Change (vs. Vehicle) | FGF2 mRNA Fold Change (vs. Vehicle) |
| 0.1 | ~1.5 | ~1.2 | ~1.3 |
| 0.5 | ~2.5 | ~1.8 | ~2.0 |
| 1.0 | ~3.5 | ~2.5 | ~2.8 |
Data extracted from graphical representations in the cited source and are approximate values.
Table 2: Dose-Dependent Upregulation of YAP and TBX5 mRNA in MDA PCa 144-13 Cells [2]
| This compound Concentration (µM) | YAP mRNA Fold Change (vs. Vehicle) | TBX5 mRNA Fold Change (vs. Vehicle) |
| 0.1 | ~1.3 | ~1.2 |
| 0.5 | ~2.0 | ~1.8 |
| 1.0 | ~2.8 | ~2.5 |
Data extracted from graphical representations in the cited source and are approximate values.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR1 and p-FGFR1
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FGFR1 and p-FGFR1 (specific to activating phosphorylation sites) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-FGFR1 signal to total FGFR1 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Co-Immunoprecipitation of YAP and TBX5[2]
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate 1-2 mg of pre-cleared lysate with an anti-YAP antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against YAP and TBX5.
-
Protocol 3: Kinase Activity Assay for FGFR1[13][14][15]
-
Immunoprecipitation of FGFR1:
-
Immunoprecipitate FGFR1 from cell lysates as described in the Co-IP protocol.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated FGFR1 beads twice with kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Resuspend the beads in kinase assay buffer containing a specific FGFR1 substrate (e.g., a synthetic peptide) and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction and detect the phosphorylated substrate using various methods, such as:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of radioactive phosphate (B84403) into the substrate by autoradiography.
-
ELISA: Use a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Use commercial kits that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12]
-
-
Visualizations
Caption: Compensatory signaling pathways activated upon this compound treatment.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. This compound (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to MET/VEGFR2 Inhibition by this compound Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to MET/VEGFR2 Inhibition by this compound Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antitumor activity of this compound, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of this compound and EGFR-Specific CAR-NK-92 Cells in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Troubleshooting inconsistent results in Cabozantinib xenograft studies
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in Cabozantinib xenograft studies. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL.[1][2][3][4][5] By inhibiting these pathways, this compound can disrupt tumor angiogenesis (the formation of new blood vessels), tumor cell proliferation, and invasion.[3] It has also been shown to have immunomodulatory effects within the tumor microenvironment.[4]
Q2: We are observing high variability in tumor response between animals in the same treatment group. What are the potential causes?
High variability in tumor response can stem from several factors:
-
Drug Formulation and Administration: this compound is poorly soluble in water.[6][7] Inconsistent preparation of the oral gavage solution can lead to variable dosing between animals. It is critical to ensure a homogenous suspension.
-
Inter-animal Physiological Differences: Variations in metabolism and drug absorption among individual mice can affect drug exposure.[8]
-
Tumor Heterogeneity: Even within the same cell line or patient-derived xenograft (PDX) model, tumors can exhibit genetic and phenotypic heterogeneity, leading to differential sensitivity to this compound.
-
Tumor Microenvironment: The composition of the tumor microenvironment, including stromal cells and immune cells, can influence drug efficacy.[3][4]
Q3: Our in vitro experiments with this compound on our cancer cell line show minimal effect, but published xenograft studies report significant tumor growth inhibition. Why is there a discrepancy?
This is a common observation and can be attributed to this compound's mechanism of action. In vitro, the primary effect measured is typically on tumor cell proliferation. However, in a xenograft model (in vivo), this compound's potent anti-angiogenic effects via VEGFR inhibition play a major role.[9][10][11] It can disrupt the tumor's blood supply, leading to tumor growth inhibition, even if it doesn't directly kill the tumor cells in a dish.[9][10][11] Therefore, a lack of potent cytotoxicity in vitro does not always predict a lack of efficacy in vivo.
Q4: We are observing unexpected weight loss and other signs of toxicity in our mice. How can we manage this?
This compound can be associated with toxicities, including diarrhea, fatigue, and weight loss.[12][13][14] If you observe significant weight loss (>15-20% of baseline body weight) or other signs of distress, consider the following:
-
Dose Reduction: Temporarily halting treatment or reducing the dose can alleviate toxicity.[15][16] Many preclinical studies use a range of doses, and the maximum tolerated dose may vary depending on the mouse strain and tumor model.
-
Supportive Care: Ensure easy access to food and water. Diet modifications or supplements may be necessary.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is due to the drug and not the formulation vehicle.
Q5: What is the difference between using a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model for this compound studies?
PDX models, where tumor tissue from a patient is directly implanted into mice, are generally considered more predictive of clinical response compared to CDX models.[17] This is because PDX models better retain the histological and genetic characteristics of the original human tumor.[17] For a drug like this compound that affects the tumor microenvironment, the presence of human stromal components in early-passage PDX models can be an advantage. However, over subsequent passages, the human stroma is often replaced by murine stroma.
Troubleshooting Guide
Issue 1: Lack of Tumor Response or Acquired Resistance
| Potential Cause | Troubleshooting Steps |
| Upregulation of bypass signaling pathways. | The tumor cells may be activating alternative survival pathways to circumvent the effects of this compound. For example, the induction of Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as a mechanism of resistance.[1][2] Consider analyzing treated tumors for the expression and activation of other RTKs. |
| Low drug exposure at the tumor site. | Verify the formulation and administration of this compound to ensure consistent dosing. You may also consider pharmacokinetic analysis to measure plasma drug concentrations. |
| Intrinsic resistance of the tumor model. | The tumor model may not be dependent on the signaling pathways inhibited by this compound. For instance, a tumor that is not driven by MET or VEGFR signaling is less likely to respond.[9][10][11] |
| Tumor microenvironment factors. | The stroma and immune cells within the tumor microenvironment can influence drug response.[3][4] |
Issue 2: Inconsistent Tumor Growth in Control Group
| Potential Cause | Troubleshooting Steps |
| Poor cell viability or high passage number of cancer cells. | Ensure that the cells used for implantation are healthy, have high viability, and are within a low passage number range to maintain tumorigenicity. |
| Suboptimal implantation technique. | Standardize the implantation procedure to ensure a consistent number of cells are injected at the same anatomical site for each mouse. |
| Health status of the mice. | Use healthy, age-matched mice for your studies. Underlying health issues can affect tumor take rate and growth. |
Experimental Protocols
This compound Formulation and Administration
This compound is a hydrophobic compound and is typically administered orally via gavage.
-
Vehicle Solutions:
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a vehicle other than water, first dissolve the powder in the organic solvent component (e.g., DMSO).
-
Gradually add the remaining components of the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare the formulation fresh daily.
-
Tumor Volume Measurement
Tumor volume should be measured 2-3 times per week using calipers. The following formula is commonly used:
-
Tumor Volume (mm³) = (Length × Width²) / 2
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose | Treatment Duration | Outcome | Reference |
| Papillary Renal Cell Carcinoma (PDX) | RAG2-/-γC-/- | 30 mg/kg/day | 21 days | Tumor regression and inhibition of lung metastasis. | [18] |
| Neuroendocrine Prostate Cancer (PDX - LuCaP 93) | - | 30 mg/kg/day | Up to 7.5 weeks | Significant decrease in tumor volume and prolonged survival. | [9][10][11][19] |
| Neuroendocrine Prostate Cancer (PDX - LuCaP 173.1) | - | 30 mg/kg/day | Up to 7.5 weeks | Significant decrease in tumor volume and prolonged survival. | [9][10][11][19] |
| Gastrointestinal Stromal Tumor (PDX - UZLX-GIST4, imatinib (B729) sensitive) | NMRI nu/nu | 30 mg/kg/day | 15 days | Significant tumor regression. | [20] |
| Gastrointestinal Stromal Tumor (PDX - UZLX-GIST9, imatinib resistant) | NMRI nu/nu | 30 mg/kg/day | 15 days | Delayed tumor growth. | [20] |
| Hepatocellular Carcinoma (HepG2) | Nude mice | 10 mg/kg/day | 14 days | 27.5% tumor growth inhibition. | [21] |
| Hepatocellular Carcinoma (HepG2) | Nude mice | 30 mg/kg/day | 14 days | 59.1% tumor growth inhibition. | [21] |
Table 2: Common Adverse Events and Management Strategies
| Adverse Event | Potential Management in Xenograft Studies | Reference |
| Weight Loss | Monitor body weight 2-3 times per week. Dose interruption or reduction if weight loss exceeds 15-20%. Provide nutritional support. | [12][13][14][22] |
| Diarrhea | Monitor for signs of dehydration. Dose interruption or reduction. | [12][16] |
| Fatigue/Lethargy | Observe animal behavior. Dose interruption or reduction if severe. | [12][16] |
| Hypertension | While not routinely measured in all xenograft studies, be aware of this potential side effect. | [12][15][16] |
| Hand-Foot Syndrome | Monitor for redness or swelling of paws. Dose interruption or reduction. | [12][16] |
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for a this compound xenograft study.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to MET/VEGFR2 Inhibition by this compound Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of this compound efficacy by the prostate tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility and Thermodynamics Data of this compound Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018049329A1 - Formulations of this compound - Google Patents [patents.google.com]
- 8. Exposure-response modeling of this compound in patients with renal cell carcinoma: Implications for patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 12. Management of Adverse Events Associated with this compound Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weight and skeletal muscle loss with this compound in metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Weight and skeletal muscle loss with this compound in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. dovepress.com [dovepress.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - this compound significantly decreases tumor volume and prolongs survival in SCNPC PDX models. - Public Library of Science - Figshare [plos.figshare.com]
- 20. This compound Is Active against Human Gastrointestinal Stromal Tumor Xenografts Carrying Different KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Modeling Cabozantinib Dose Reduction in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals modeling cabozantinib dose reduction in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for modeling this compound dose reduction in preclinical studies?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis, including VEGFR, MET, and AXL.[1][2][3][4][5] While effective, this compound is associated with a range of adverse events (AEs) in clinical practice, such as diarrhea, fatigue, hypertension, and hand-foot syndrome, which often necessitate dose reductions or interruptions.[6][7] Preclinical models that incorporate dose reduction strategies are crucial for understanding the impact of these adjustments on anti-tumor efficacy and for identifying optimal dosing strategies that balance therapeutic benefit with toxicity. These models can help predict clinical outcomes and inform the design of clinical trials.[3][8][9]
Q2: What are the standard starting doses of this compound in preclinical models, and how are dose reductions typically structured?
A2: In preclinical xenograft models, this compound is commonly administered orally via gavage.[1][10] Starting doses can range from 10 mg/kg to 100 mg/kg daily, with 30 mg/kg and 60 mg/kg being frequently used doses.[1][10] A common clinical dose reduction schedule involves reducing the initial dose in decrements. For instance, a starting dose of 60 mg/day may be reduced to 40 mg/day, and then to 20 mg/day if toxicity persists.[4] This clinical scenario can be mimicked in preclinical studies by adjusting the daily dosage administered to animal models based on observed toxicities.
Q3: What are the key parameters to monitor in preclinical models to guide dose reduction?
A3: To effectively model dose reduction, it is essential to monitor for signs of toxicity that parallel clinical adverse events. Key parameters to monitor in preclinical models include:
-
Body Weight: A significant and sustained loss of body weight is a primary indicator of toxicity. A common threshold for intervention is a 10-15% loss from baseline, while a loss exceeding 20-30% may necessitate euthanasia.[2][11]
-
Clinical Observations: Daily monitoring for changes in animal behavior, such as lethargy, ruffled fur, and reduced food and water intake, can indicate adverse effects.
-
Tumor Growth: Tumor volume should be measured regularly (e.g., twice weekly) to assess the impact of dose modifications on anti-tumor efficacy.[1]
-
Hematological Parameters: Blood samples can be collected to monitor for hematological toxicities like anemia.[6]
-
Serum Chemistry: Analysis of serum can reveal organ-specific toxicities, such as elevated liver enzymes (ALT, AST) or bilirubin.[12]
Troubleshooting Guides
Issue 1: Rapid and severe weight loss is observed in the high-dose group, preventing the assessment of anti-tumor efficacy.
-
Possible Cause: The initial dose of this compound is too high for the specific animal model or tumor type.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the starting dose of this compound in subsequent cohorts.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery from toxicity while maintaining therapeutic exposure.
-
Establish Maximum Tolerated Dose (MTD): Conduct a preliminary dose-finding study to determine the MTD of this compound in your specific model before proceeding with efficacy studies.
-
Issue 2: No significant tumor growth inhibition is observed even at doses that induce toxicity.
-
Possible Cause: The tumor model may be resistant to this compound's mechanism of action.
-
Troubleshooting Steps:
-
Target Expression Analysis: Confirm the expression of this compound's primary targets (VEGFR, MET, AXL) in the tumor cells.
-
Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound to ensure adequate drug exposure.
-
Alternative Models: Consider using alternative tumor models known to be sensitive to this compound.
-
Issue 3: Difficulty in correlating preclinical toxicity markers with clinical adverse events.
-
Possible Cause: The translation of specific adverse events from humans to animal models can be challenging.
-
Troubleshooting Steps:
-
Focus on General Indicators: Prioritize general indicators of toxicity such as body weight loss and changes in behavior, which are robust and translatable.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to identify any drug-related tissue damage.
-
Biomarker Analysis: Explore relevant biomarkers in blood or tissue that may correlate with specific toxicities. For example, cardiac troponins could be measured to assess for cardiotoxicity.[13]
-
Quantitative Data Summary
| Parameter | Preclinical Model | Starting Dose | Dose Reduction | Efficacy Outcome | Toxicity Marker | Reference |
| Tumor Growth Inhibition | Papillary Renal Cell Carcinoma PDX | 30 mg/kg/day | N/A (continuous dosing) | Significant tumor regression | No significant adverse effects observed | [10] |
| Tumor Growth Inhibition | Colorectal Cancer PDX | 30 mg/kg/day | N/A (continuous dosing) | Significant tumor growth inhibition | Monitored daily for signs of toxicity | [1] |
| Tumor Growth Inhibition | Ovarian Cancer Mouse Model | 50 mg/kg (4 doses/week) | N/A (continuous dosing) | Decreased tumor burden and ascites | No weight loss or other adverse effects observed | [14][15] |
| Dose Withdrawal | Prostate Cancer PDX | 60 mg/kg/day | Withdrawal after 21 days | Rapid tumor regrowth after withdrawal | Animal weights maintained during treatment | [2] |
Experimental Protocols
Protocol 1: Modeling Toxicity-Driven Dose Reduction in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
-
Tumor Implantation: Inject tumor cells or implant tumor fragments subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Dosing Regimen:
-
Control Group: Administer vehicle control orally via gavage daily.
-
High-Dose Group: Administer this compound at a starting dose of 60 mg/kg orally via gavage daily.
-
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
If a mouse experiences >15% body weight loss for two consecutive days, reduce the this compound dose to 40 mg/kg.
-
If >15% body weight loss persists at 40 mg/kg, further reduce the dose to 20 mg/kg.
-
If >20% body weight loss is observed, euthanize the animal.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
At the end of the study, excise tumors and measure their weight.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue for analysis of target inhibition (e.g., phosphorylation of MET and VEGFR2) by immunohistochemistry or western blot.
-
Visualizations
References
- 1. This compound exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Murine and Clinical Trials with this compound to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Cometriq, Cabometyx (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Management of Adverse Events Associated with this compound Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical management of adverse events associated with this compound treatment in patients with renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure-response modeling of this compound in patients with renal cell carcinoma: Implications for patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bristol Myers Squibb - U.S. Food and Drug Administration (FDA) Grants Priority Review to Bristol Myers Squibb's Application for Opdivo® (nivolumab) Plus Chemotherapy Combination for Classical Hodgkin Lymphoma [news.bms.com]
- 13. This compound‐related cardiotoxicity: a prospective analysis in a real‐world cohort of metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
Validation & Comparative
Cabozantinib vs. Sunitinib: A Preclinical Comparison in Renal Cancer Models
This guide provides an objective comparison of cabozantinib and sunitinib (B231), two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of renal cell carcinoma (RCC). The focus is on their performance in preclinical models, with an emphasis on their mechanisms of action, efficacy data from in vitro and in vivo experiments, and the molecular basis of therapeutic resistance.
Mechanism of Action: Differentiated Target Profiles
Both this compound and sunitinib are multi-targeted TKIs, but they possess distinct inhibitory profiles that dictate their activity and clinical utility.
This compound is a potent inhibitor of MET (hepatocyte growth factor receptor), AXL, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] The MET and AXL pathways are key drivers of tumor growth, invasion, and metastasis and have been identified as critical mechanisms for resistance to VEGFR-only inhibitors.[2][4][5] By simultaneously targeting VEGFR, MET, and AXL, this compound can block primary tumor angiogenesis and overcome resistance mechanisms.[2][6] Its targets also include RET, KIT, FLT3, and TIE-2.[1][2][7]
Sunitinib primarily targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9][10][11] Its mechanism in RCC is considered to be primarily through an anti-angiogenic effect by inhibiting VEGFR signaling in tumor endothelial cells, rather than by directly targeting the tumor cells themselves.[12][13] Other targets include KIT, FMS-like tyrosine kinase-3 (FLT3), and CSF-1R.[9][11]
Signaling Pathway Diagrams
Preclinical Efficacy and Performance Data
Preclinical studies have demonstrated the potent anti-tumor effects of both agents. However, this compound often shows superior activity, particularly in models of acquired resistance to sunitinib.
In Vitro Performance
| Assay Type | This compound | Sunitinib | Key Findings |
| Cell Viability / Proliferation | Modest direct effects on RCC cell viability.[14] Potent inhibitor of HGF-stimulated proliferation. | Generally unable to inhibit RCC cell proliferation at pharmacologically relevant concentrations (~0.1 µM).[12] Potently inhibits endothelial cell proliferation.[12][13] | Sunitinib's primary effect is anti-angiogenic, not directly cytotoxic to tumor cells. This compound also has strong anti-angiogenic effects but can also directly inhibit tumor cells driven by MET or AXL. |
| Cell Migration & Invasion | At nanomolar concentrations, significantly inhibits HGF-stimulated migration and invasion in ccRCC cell lines.[14] | Limited direct effect on tumor cell migration. Chronic sunitinib treatment can induce a pro-metastatic phenotype.[1] | This compound's inhibition of MET and AXL directly counteracts the invasive and migratory potential of RCC cells.[14] |
| Anchorage-Independent Growth | Potently inhibits HGF-stimulated soft agar (B569324) colony formation.[14] | Not a primary mechanism of action; effects are limited on tumor cells directly. | This compound demonstrates a direct effect on the tumorigenic potential of RCC cells by blocking key oncogenic drivers. |
In Vivo Performance
| Model Type | This compound | Sunitinib | Key Findings |
| Patient-Derived Xenograft (PDX) | Caused striking tumor regression and inhibited lung metastasis in a PDX model of papillary RCC with a MET mutation.[15][16] | Inhibits PDX tumor growth, consistent with responses in human tumors.[17] | Both drugs are active in PDX models, which are considered highly representative of human tumors.[18][19] this compound shows particular strength in tumors with MET pathway activation.[15] |
| Sunitinib-Resistant Xenografts | Rescued acquired resistance to sunitinib in xenograft models.[1] Inhibited tumor growth in sunitinib-treated xenografts that had acquired resistance.[5] | Tumors develop resistance over time, characterized by increased microvessel density and tumor growth.[12][20] | This compound directly targets the MET/AXL signaling pathways that are upregulated in response to chronic sunitinib treatment, thereby overcoming resistance.[1][5] |
| Bone Metastasis Models | Showed activity on tumor xenografts implanted in bone, affecting both osteoclast and osteoblast function.[21] Exerts an indirect antitumor activity mediated by osteoblasts.[22] | Efficacy in bone metastasis models is primarily through anti-angiogenic mechanisms. | This compound's dual inhibition of VEGFR and MET provides a unique advantage in the bone microenvironment, a common site for RCC metastasis.[21] |
Overcoming Sunitinib Resistance
A critical aspect of this compound's preclinical profile is its ability to overcome resistance to VEGFR-targeted therapies like sunitinib.
-
Mechanism of Sunitinib Resistance : Preclinical models show that chronic sunitinib treatment can lead to the activation of alternative signaling pathways to escape anti-angiogenic pressure. The most prominent of these are the HGF/MET and GAS6/AXL pathways, which promote tumor survival, angiogenesis, and metastasis.[1][5] Another identified mechanism involves increased tumor secretion of interleukin-8 (IL-8), which also promotes angiogenesis.[12]
-
This compound's Role : By potently inhibiting both MET and AXL, this compound directly counteracts these primary escape pathways.[1] Preclinical studies have demonstrated that the blockade of MET and AXL activation by this compound impairs the pro-metastatic behavior induced by chronic sunitinib treatment and re-sensitizes resistant tumors.[1][2]
Experimental Protocols and Workflows
The following are generalized protocols for key experiments used to compare TKIs in preclinical RCC models, based on methodologies described in the literature.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate human RCC cell lines (e.g., 786-O, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a serial dilution of this compound or sunitinib (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis : Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Efficacy Study
-
Cell Preparation : Harvest RCC cells (e.g., 786-O) during their logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation : Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).[23]
-
Tumor Growth : Monitor the mice until tumors reach a palpable volume (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization : Randomize mice into treatment groups (e.g., Vehicle control, this compound 30 mg/kg, Sunitinib 40 mg/kg).
-
Drug Administration : Administer drugs orally once daily for a specified period (e.g., 21-28 days).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Analysis : Compare the mean tumor volume and weight between the treatment and vehicle control groups to determine tumor growth inhibition (TGI).
Xenograft Study Workflow Diagram
Conclusion
Preclinical data from a variety of renal cancer models demonstrate that both this compound and sunitinib are effective inhibitors of tumor growth. Sunitinib's efficacy is primarily driven by its potent anti-angiogenic effects through the inhibition of VEGFR and PDGFR.[12] In contrast, this compound offers a broader and more comprehensive mechanism of action by targeting not only VEGFR but also the key resistance pathways of MET and AXL.[1][2] This dual action allows this compound to exert direct anti-tumor effects on migration and invasion and, crucially, to overcome the acquired resistance that frequently develops in response to VEGFR-specific inhibitors like sunitinib.[1][5] These preclinical findings provide a strong rationale for the clinical use of this compound, particularly in patients who have progressed on prior anti-angiogenic therapies.
References
- 1. This compound in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in metastatic renal cell carcinoma: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of advanced renal cell carcinoma: design, development, and potential place in the therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound for the treatment of kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabometyxhcp.com [cabometyxhcp.com]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MET Inhibition in Clear Cell Renal Cell Carcinoma [jcancer.org]
- 15. This compound inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 18. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Efficacy of Cabozantinib Versus Other TKIs in MET-Addicted Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MET proto-oncogene, encoding a receptor tyrosine kinase, is a critical driver in various cancers. Its aberrant activation, through mechanisms such as gene amplification, exon 14 skipping mutations, or activating point mutations, can promote tumor growth, invasion, and metastasis.[1][2] Tyrosine kinase inhibitors (TKIs) that target MET have become a cornerstone of therapy for patients with these "MET-addicted" tumors.
Cabozantinib (XL184) is a potent oral TKI that inhibits MET, VEGFR2, AXL, RET, and other kinases involved in tumor pathobiology.[3][4] Its multi-targeted nature distinguishes it from more selective MET TKIs like Capmatinib and Tepotinib, and other multi-kinase inhibitors such as Crizotinib (B193316). This guide provides an objective comparison of this compound's efficacy against other relevant TKIs, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.
The MET Signaling Pathway
Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers receptor dimerization and autophosphorylation. This initiates several downstream intracellular signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways, which collectively drive cell proliferation, survival, migration, and invasion.[1][5] TKIs function by binding to the ATP pocket of the MET kinase domain, blocking its phosphorylation and subsequent downstream signaling.
Comparative Efficacy of MET Tyrosine Kinase Inhibitors
The choice of TKI is influenced by its kinase selectivity, the specific MET alteration, and the patient's treatment history. This compound's broad-spectrum activity contrasts with the highly selective profiles of Capmatinib and Tepotinib.
| Tyrosine Kinase Inhibitor | Primary Kinase Targets | Classification |
| This compound | MET, VEGFR2, AXL, RET, KIT, FLT3, TIE2[3][6] | Type II MET Inhibitor |
| Crizotinib | ALK, ROS1, MET | Type I MET Inhibitor |
| Capmatinib | MET | Type I MET Inhibitor |
| Tepotinib | MET | Type I MET Inhibitor |
Table 1: Kinase target profiles and classification of selected TKIs.
Clinical data from various studies highlight the efficacy of these agents in MET-addicted non-small cell lung cancer (NSCLC), particularly in patients with MET exon 14 skipping mutations.
| TKI | Patient Population (METex14 NSCLC) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound | Previously treated (86% with prior Type I MET TKI) | 20% | 4.5 months | [7] |
| Crizotinib | Treatment-naïve | 32% | 7.3 months | [6] |
| Capmatinib | Treatment-naïve | 68% | 12.6 months | [8] |
| Capmatinib | Previously treated | 41% | 9.7 months | [8] |
| Tepotinib | Treatment-naïve or previously treated | 46% | 8.5 months | [9] |
Table 2: Summary of clinical efficacy of MET TKIs in NSCLC with MET exon 14 skipping mutations.
Overcoming Resistance: The Role of Type I vs. Type II Inhibitors
A critical challenge in targeted therapy is the development of acquired resistance. In MET-addicted tumors, resistance can arise from:
-
On-target mutations: Secondary mutations in the MET kinase domain (e.g., D1228, Y1230) can prevent TKI binding.[10][11]
-
Off-target mechanisms: Activation of bypass signaling pathways (e.g., through KRAS, EGFR, or BRAF mutations/amplification) can circumvent MET inhibition.[10][12]
The structural class of the TKI plays a crucial role in overcoming on-target resistance.
-
Type I TKIs (Crizotinib, Capmatinib, Tepotinib) bind to the active "DFG-in" conformation of the kinase.[13]
-
Type II TKIs (this compound) bind to the inactive "DFG-out" conformation.[6][13]
This distinction is clinically significant. Preclinical models and clinical case reports have shown that this compound can be effective against tumors that have developed resistance to Type I MET inhibitors via specific kinase domain mutations.[13][14] A phase II trial revealed that among patients with MET-altered lung cancers, this compound produced clinical responses in those who had previously been treated with a Type I MET TKI.[7]
| Scenario | Mechanism | Potential Strategy | Supporting Evidence |
| Progression on Type I TKI | Acquired MET kinase domain mutations (e.g., D1228N) | Switch to a Type II TKI like this compound | This compound can bind to the inactive conformation, bypassing the structural change that confers resistance to Type I inhibitors. Clinical responses have been observed post-Type I TKI failure.[7][13][14] |
| Progression on TKI | Bypass pathway activation (e.g., MET amplification secondary to EGFR TKI) | Combination therapy (e.g., EGFR TKI + MET TKI) | Combining inhibitors to block both the primary driver and the resistance pathway has shown clinical efficacy.[12][14][15] |
Table 3: Strategies for overcoming acquired resistance to MET TKIs.
Experimental Protocols and Workflow
Evaluating the comparative efficacy of TKIs requires a systematic preclinical approach. The following workflow and protocols are representative of standard methodologies used in the field.
Experimental Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other TKIs on the proliferation of MET-addicted cancer cells.
Methodology:
-
Cell Culture: MET-dependent human cancer cell lines (e.g., EBC-1 for MET amplification, Hs746T for MET amplification, or patient-derived cells with METex14) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound and comparator TKIs is prepared. The culture medium is replaced with fresh medium containing the various drug concentrations (typically ranging from 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
The medium is removed, and DMSO is added to solubilize the formazan crystals.
-
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Absorbance values are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Experimental Protocol 2: Western Blot for Pathway Inhibition
Objective: To confirm that this compound and other TKIs inhibit MET phosphorylation and downstream signaling.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then serum-starved overnight before being treated with TKIs at specified concentrations (e.g., 10x IC50) for 2-4 hours. Where applicable, cells are stimulated with HGF (50 ng/mL) for 15 minutes prior to harvesting to induce MET activation.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or α-tubulin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[16] Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against MET-addicted tumors. Its key differentiators from other MET TKIs are its broad target profile and its classification as a Type II inhibitor. While selective Type I TKIs like Capmatinib and Tepotinib show high response rates in treatment-naïve patients with METex14 mutations, this compound provides a crucial therapeutic option for patients who develop resistance, particularly through on-target MET kinase mutations.[7][13] Furthermore, its co-inhibition of other key pathways like VEGFR2 and AXL may offer advantages in disrupting tumor angiogenesis and overcoming resistance driven by these alternative pathways.[1][3] The choice of TKI should be guided by the tumor's specific molecular profile, prior therapeutic history, and emerging resistance mechanisms. Continued research into rational TKI sequencing and combination strategies is essential to improve outcomes for patients with MET-driven malignancies.
References
- 1. Targeting of c-MET and AXL by this compound is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Efficacy and Safety of this compound in Patients with Advanced or Metastatic Renal Cell Carcinoma: A Multicenter Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antitumor activity of this compound, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses to crizotinib and this compound in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Study of this compound in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 9. drpress.org [drpress.org]
- 10. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. A Phase II Study of this compound in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Combined Therapy of this compound, Crizotinib, and Osimertinib in a Lung Cancer Patient with Acquired MET Amplification and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Efficacy and Safety of Treating Acquired MET Resistance Through Combinations of Parent and MET Tyrosine Kinase Inhibitors in Patients With Metastatic Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating Cabozantinib Response Biomarkers in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and supporting experimental data for validating biomarkers of response to Cabozantinib using patient-derived organoids (PDOs). We delve into the performance of this compound against other tyrosine kinase inhibitors (TKIs), detail experimental protocols for key validation assays, and visualize the underlying biological pathways and workflows.
Comparative Efficacy of this compound in Patient-Derived Organoids
This compound, a multi-tyrosine kinase inhibitor, targets key signaling pathways involved in tumor progression, including MET, VEGFR2, and AXL.[1][2] Patient-derived organoids have emerged as a powerful preclinical model to assess drug sensitivity and identify predictive biomarkers, closely recapitulating the heterogeneity of the original tumor.[3]
Below is a summary of quantitative data from studies utilizing PDOs to evaluate this compound's efficacy, often in comparison to other standard-of-care TKIs.
| Cancer Type | Organoid ID | This compound GI50/IC50 (µM) | Sunitinib GI50/IC50 (µM) | Axitinib GI50/IC50 (µM) | Pazopanib GI50/IC50 (µM) | Sorafenib GI50/IC50 (µM) | Reference |
| Renal Cell Carcinoma | OR009 | ~10 | ~20 | ~5 | ~25 | ~8 | [4] |
| Renal Cell Carcinoma | OR011 | ~8 | ~40 | ~12 | ~30 | ~15 | [4] |
| Renal Cell Carcinoma | OR013 | ~15 | >50 | ~20 | >50 | ~25 | [4] |
| Renal Cell Carcinoma | OR024 | ~5 | ~15 | ~8 | ~18 | ~10 | [4] |
| Neuroblastoma | MaxNB182 | > Clinically Relevant Range | Not Reported | Not Reported | Not Reported | Not Reported |
Potential Biomarkers of this compound Response and Resistance
Several studies have begun to identify potential biomarkers that may predict sensitivity or resistance to this compound.
| Biomarker | Cancer Type | Association with this compound | Methodology | Reference |
| LRRC75A Expression | Renal Cell Carcinoma | Higher expression in organoids associated with this compound exposure and decreased tumor response in patients. | Single-cell RNA sequencing of PDOs, validated in patient tumor RNA-seq data. | [5][6] |
| MET Amplification | Papillary Renal Cell Carcinoma | MET mutation in a patient-derived xenograft (PDX) model conferred sensitivity to this compound. | PDX model generation, DNA sequencing, and in vivo drug testing. | [7] |
| PIK3CA Mutation | Colorectal Cancer | Tumors with PIK3CA mutations showed the greatest sensitivity to this compound in a patient-derived tumor explant model. | Patient-derived tumor explant culture and in vivo drug testing. | [3] |
| Phosphorylated MET, AXL, VEGFR2 | Colorectal Cancer, Head and Neck Squamous Cell Carcinoma | This compound treatment reduced the phosphorylation of these target kinases in sensitive patient-derived explants and cell lines. | Receptor tyrosine kinase arrays and Western blotting. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Patient-Derived Organoid (PDO) Culture for Drug Screening
This protocol outlines the general steps for establishing and maintaining PDO cultures from patient tumor tissue for subsequent drug sensitivity assays.
Materials:
-
Fresh tumor tissue in sterile collection medium on ice.
-
Digestion solution (e.g., Collagenase/Dispase).
-
Basement membrane matrix (e.g., Matrigel®).
-
Organoid growth medium (specific to the cancer type).
-
Cell culture plates.
-
Standard cell culture equipment (incubator, centrifuge, microscope).
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with an appropriate enzyme solution at 37°C to obtain a single-cell or small-cluster suspension.
-
Filter the cell suspension through a cell strainer to remove larger debris.
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C.
-
Overlay the solidified domes with the appropriate organoid growth medium.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂, refreshing the medium every 2-3 days.
-
Passage the organoids as they grow by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.
This compound Sensitivity Assay in Organoids
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in established PDO cultures.
Materials:
-
Established PDO cultures.
-
This compound and other TKIs for comparison.
-
96-well or 384-well clear-bottom, black-walled plates.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Harvest mature organoids from the basement membrane matrix.
-
Mechanically or enzymatically dissociate the organoids into smaller fragments or single cells.
-
Seed the organoid fragments/cells in a basement membrane matrix in the wells of a multi-well plate.
-
Allow the organoids to form for 24-48 hours.
-
Prepare serial dilutions of this compound and other TKIs in the organoid growth medium.
-
Replace the medium in the organoid-containing wells with the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 72-120 hours.
-
Assess cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the GI50/IC50 values by plotting the dose-response curves using appropriate software.
Immunohistochemistry (IHC) for Biomarker Expression in Organoids
This protocol details the steps for fixing, embedding, and staining organoids to visualize the expression and localization of protein biomarkers (e.g., MET, AXL, VEGFR2).
Materials:
-
Mature PDOs.
-
4% Paraformaldehyde (PFA) for fixation.
-
Sucrose (B13894) solutions for cryoprotection.
-
Optimal Cutting Temperature (OCT) compound for embedding.
-
Cryostat.
-
Microscope slides.
-
Primary antibodies against the biomarker of interest.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Collect mature organoids from the culture.
-
Fix the organoids in 4% PFA.
-
Wash the fixed organoids with PBS.
-
Cryoprotect the organoids by incubating them in a sucrose gradient.
-
Embed the organoids in OCT compound and freeze them.
-
Cut thin sections (5-10 µm) of the frozen organoid block using a cryostat and mount them on microscope slides.
-
Permeabilize the sections with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host species).
-
Incubate the sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the corresponding fluorescently labeled secondary antibody and DAPI.
-
Wash the sections thoroughly.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
RNA Sequencing (RNA-seq) for Transcriptomic Biomarker Discovery in Organoids
This protocol provides an overview of the workflow for performing RNA-seq on PDOs to identify gene expression signatures associated with this compound response.
Materials:
-
PDO cultures treated with this compound or vehicle control.
-
RNA extraction kit.
-
DNase I.
-
RNA quality assessment system (e.g., Agilent Bioanalyzer).
-
RNA-seq library preparation kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Harvest organoids after treatment with this compound or vehicle.
-
Extract total RNA from the organoids using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis between this compound-treated and control organoids.
-
Identify potential gene expression biomarkers associated with drug response.
Whole-Exome Sequencing (WES) for Genomic Biomarker Discovery in Organoids
This protocol outlines the general steps for conducting WES on PDOs to identify genetic mutations that may correlate with this compound sensitivity.
Materials:
-
PDO cultures and matched normal tissue or blood from the same patient.
-
DNA extraction kit.
-
DNA quantification and quality assessment tools.
-
Exome enrichment kit.
-
NGS library preparation kit.
-
NGS platform.
Procedure:
-
Isolate high-quality genomic DNA from the PDOs and matched normal samples.[8]
-
Quantify and assess the quality of the extracted DNA.
-
Prepare NGS libraries from the genomic DNA.[9]
-
Perform exome enrichment by capturing the protein-coding regions of the genome using a commercially available kit.[9][10]
-
Amplify the captured exome fragments.
-
Sequence the exome-enriched libraries on an NGS platform.[8]
-
Conduct bioinformatic analysis, including read alignment, variant calling (SNVs, indels), and comparison of the mutational landscape between the PDOs and matched normal tissue to identify somatic mutations.
-
Correlate the identified mutations with the drug sensitivity data from the PDOs to discover potential genomic biomarkers of this compound response.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the this compound signaling pathway and the experimental workflow for biomarker validation.
Caption: this compound inhibits VEGFR2, MET, and AXL signaling pathways.
Caption: Workflow for validating this compound response biomarkers in PDOs.
References
- 1. Targeting of c-MET and AXL by this compound is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent antitumor activity of this compound, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of patient-derived tumor organoids and a drug testing model for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Exposed Renal Cell Carcinoma Organoids Suggest Transcriptomic Associations with Treatment Resistance in Clear Cell and Nonclear Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Exposed Renal Cell Carcinoma Organoids Suggest Transcriptomic Associations with Treatment Resistance in Clear Cell and Nonclear Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole exome sequencing analysis on patient-derived cervical cancer tissues and respective tumoroids - EGA European Genome-Phenome Archive [ega-archive.org]
- 9. twistbioscience.com [twistbioscience.com]
- 10. idtdna.com [idtdna.com]
Cabozantinib vs. Everolimus: A Head-to-Head In Vivo Comparison in Advanced Renal Cell Carcinoma
This guide provides a detailed, data-driven comparison of Cabozantinib and Everolimus (B549166), two targeted therapies used in the treatment of advanced renal cell carcinoma (RCC). The information presented is primarily based on the pivotal Phase 3 METEOR trial, which directly compared the efficacy and safety of these two agents in patients with advanced RCC that had progressed after prior vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy.
Mechanism of Action
This compound and Everolimus employ distinct mechanisms to inhibit tumor growth and progression.
This compound is a multi-targeted tyrosine kinase inhibitor.[1] It works by blocking the activity of several key signaling pathways implicated in cancer development, including MET, VEGFR, and AXL.[2][3] This multi-pronged attack inhibits tumor angiogenesis, invasion, and metastasis.[4]
Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase in the PI3K/Akt signaling pathway.[5] By blocking mTORC1, Everolimus disrupts the regulation of cell growth, proliferation, and apoptosis.[5][6]
Below are diagrams illustrating the signaling pathways targeted by each drug.
Efficacy: Key Findings from the METEOR Trial
The METEOR trial was a randomized, open-label, phase 3 study that enrolled 658 patients with advanced renal cell carcinoma who had previously received at least one VEGFR TKI.[2][7] Patients were randomized to receive either this compound or Everolimus.[8]
The final results of the METEOR trial demonstrated the superiority of this compound over Everolimus in key efficacy endpoints.[2][7]
| Efficacy Endpoint | This compound (n=330) | Everolimus (n=328) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Overall Survival (OS) | 21.4 months | 16.5 months | 0.66 [0.53-0.83] | 0.00026[2][7] |
| Median Progression-Free Survival (PFS) | 7.4 months | 3.9 months | 0.51 [0.41-0.62] | <0.0001[2][7] |
| Objective Response Rate (ORR) | 17% | 3% | - | <0.0001[2][7] |
A subgroup analysis of the METEOR trial also showed that this compound was more effective than Everolimus in patients with bone metastases.[9] In this patient population, the median progression-free survival was 7.4 months with this compound versus 2.7 months with Everolimus.[9]
Safety and Tolerability
The safety profiles of this compound and Everolimus in the METEOR trial were consistent with their known adverse event profiles.
| Adverse Event (Grade 3 or 4) | This compound (n=330) | Everolimus (n=328) |
| Hypertension | 15% | 4%[2][7] |
| Diarrhea | 13% | 2%[2][7] |
| Fatigue | 11% | 7%[2][7] |
| Palmar-plantar erythrodysesthesia syndrome | 8% | 1%[2][7] |
| Anemia | 6% | 17%[2][7] |
| Hyperglycemia | 1% | 5%[7][10] |
| Hypomagnesemia | 5% | 0%[2] |
Dose reductions were more frequent in the this compound arm (62%) compared to the Everolimus arm (25%).[2] The rate of treatment discontinuation due to adverse events was similar in both groups (12% for this compound vs. 11% for Everolimus).[2] Treatment-related deaths occurred in one patient in the this compound group and two patients in the Everolimus group.[2][7]
Experimental Protocol: The METEOR Trial
The following provides a summary of the key methodologies employed in the METEOR trial.
Study Design: A randomized, open-label, phase 3 trial conducted at multiple centers globally.[7][11]
Patient Population: 658 patients with advanced or metastatic clear-cell renal cell carcinoma who had received at least one prior VEGFR TKI.[2][7]
Inclusion Criteria:
-
Histologically confirmed clear-cell RCC.
-
Documented disease progression after at least one prior VEGFR TKI therapy.
-
Measurable disease as per RECIST 1.1 criteria.
-
Karnofsky Performance Status ≥70%.
Exclusion Criteria:
-
Prior treatment with this compound or mTOR inhibitors.[12][13]
-
Uncontrolled, significant intercurrent illness.
Treatment Arms:
Study Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by an independent radiology review committee.[7]
-
Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[7]
Statistical Analysis: The study was designed to have 80% power to detect a hazard ratio of 0.75 for overall survival.[15] The primary analysis of PFS was performed after 375 events.[2]
Conclusion
The head-to-head comparison in the METEOR trial demonstrated that this compound provides a statistically significant and clinically meaningful improvement in overall survival, progression-free survival, and objective response rate compared to Everolimus in patients with advanced renal cell carcinoma who have progressed on prior VEGFR TKI therapy.[2][7] While this compound was associated with a higher incidence of certain adverse events, these were generally manageable with dose modifications.[2] These findings position this compound as a standard of care in this patient population.
References
- 1. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Final Results of METEOR Trial: this compound vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actionkidneycancer.org [actionkidneycancer.org]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. This compound in advanced renal cell carcinoma: a METEOR impact on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabometyxcanada.ca [cabometyxcanada.ca]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mayo.edu [mayo.edu]
- 14. Phase III METEOR Trial Finds this compound Improves Progression-Free Survival vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
Synergistic Potential of Cabozantinib and PARP Inhibitors in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer treatment is evolving, with targeted therapies playing an increasingly crucial role. Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant efficacy, particularly in tumors with homologous recombination deficiency (HRD).[1][2] However, both intrinsic and acquired resistance to PARP inhibitors presents a significant clinical challenge, necessitating the exploration of novel combination strategies.[1][3] This guide provides a comparative overview of the preclinical evidence supporting the synergistic effects of combining Cabozantinib, a multi-tyrosine kinase inhibitor, with PARP inhibitors in ovarian cancer models.
While direct preclinical studies on the combination of this compound and PARP inhibitors in ovarian cancer are emerging, compelling evidence from studies using Crizotinib, another c-Met inhibitor, provides a strong rationale for this therapeutic strategy.[4][5][6] this compound's primary targets include MET, VEGFR2, and RET, pathways that have been implicated in DNA damage repair and resistance to PARP inhibition.[7]
Rationale for Combination Therapy
Preclinical evidence suggests that inhibiting the c-Met pathway can enhance the efficacy of PARP inhibitors. The c-Met inhibitor Crizotinib has been shown to act synergistically with PARP inhibitors in high-grade serous ovarian cancer (HGSOC) models.[4][5][6] The proposed mechanism involves the inhibition of the c-Met pathway, which contributes to a decrease in RAD51 levels, a key protein in homologous recombination repair. This, in turn, may induce a state of "BRCAness" or HRD, rendering cancer cells more susceptible to the synthetic lethality induced by PARP inhibitors.[1][4] The combination of Crizotinib and a PARP inhibitor resulted in the activation of the ATM/CHK2 pathway and induction of caspase-3 dependent apoptosis.[4][5]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from a study investigating the synergistic effects of the c-Met inhibitor Crizotinib with PARP inhibitors in HGSOC cell lines. This data serves as a strong surrogate for the potential efficacy of a this compound-PARP inhibitor combination.
| Cell Line | Treatment | Concentration | Cell Viability (% of control) | Apoptosis (Sub-G1 phase, % of cells) | Synergy (Combination Index) | Reference |
| KURAMOCHI | Olaparib | 5 µM | 75% | - | - | [5] |
| Crizotinib | 1 µM | 80% | - | - | [5] | |
| Olaparib + Crizotinib | 5 µM + 1 µM | 40% | 35% | < 1 (Synergistic) | [5] | |
| OVSAHO | Niraparib | 2.5 µM | 85% | - | - | [5] |
| Crizotinib | 0.5 µM | 90% | - | - | [5] | |
| Niraparib + Crizotinib | 2.5 µM + 0.5 µM | 55% | 28% | < 1 (Synergistic) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further exploration of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cell lines (e.g., RMG-I) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[7]
-
Drug Treatment: Cells are treated with varying concentrations of this compound, a PARP inhibitor (e.g., Olaparib), or the combination of both for 72 hours.[7]
-
MTT Addition: After the incubation period, 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
-
Cell Lysis: Treated and untreated ovarian cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated MET, AKT, MAPK, RAD51, cleaved caspase-3) overnight at 4°C.[4][7]
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Female immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously or intraperitoneally injected with ovarian cancer cells (e.g., 5 x 10⁶ RMG-I cells).[7]
-
Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.[7]
-
Drug Administration: this compound is typically administered orally (e.g., 10 mg/kg), and the PARP inhibitor is administered according to its established preclinical dosing regimen.[7]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for phosphorylated MET.[7]
Visualizing the Synergistic Mechanism
The following diagrams illustrate the proposed signaling pathways and the logical framework for the synergistic interaction between this compound and PARP inhibitors.
References
- 1. Perspectives on PARP Inhibitor Combinations for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming PARPi resistance: Preclinical and clinical evidence in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib and PARP inhibitors act synergistically by triggering apoptosis in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-tumor Effect of this compound on Ovarian Clear Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabozantinib's Blood-Brain Barrier Penetration: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
Introduction
Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated clinical activity against a variety of solid tumors. A critical aspect of its therapeutic potential, particularly for patients with central nervous system (CNS) involvement, is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. This guide provides a comparative analysis of this compound's BBB penetration capabilities against other TKIs, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Preclinical Evidence of this compound's BBB Penetration
Preclinical studies in animal models provide foundational evidence for this compound's ability to penetrate the CNS. Mouse models have shown that this compound can achieve brain concentrations that are approximately 20% of the peak plasma levels.[1] A key factor contributing to its CNS penetration is that this compound is not a known substrate of P-glycoprotein (P-gp), a major efflux transporter at the BBB that actively pumps many drugs out of the brain.[1][2] This characteristic allows for higher and more sustained concentrations of the drug within the brain tissue. Furthermore, the expression of MET, one of this compound's targets, is more prevalent in brain metastases (35%) compared to primary tumors (0%), providing a strong biological rationale for its efficacy in this setting.[1][3]
Clinical Efficacy of this compound in Brain Metastases
The preclinical promise of this compound's CNS activity has been substantiated by clinical data, primarily in patients with renal cell carcinoma (RCC) and brain metastases. A large retrospective cohort study involving 88 patients demonstrated significant intracranial activity.[2][4] Patients were categorized into two cohorts:
-
Cohort A: Patients with progressing brain metastases not receiving concomitant brain-directed local therapy.
-
Cohort B: Patients with stable or progressing brain metastases who were also treated with brain-directed local therapy.[4]
The study reported an intracranial response rate of 55% in Cohort A and 47% in Cohort B.[2][4][5][6][7] The median overall survival was 15 months for Cohort A and 16 months for Cohort B.[4][7]
Further supporting these findings, the phase 2 CABRAMET trial (NCT03967522) evaluated this compound in RCC patients with brain metastases. The trial reported a 6-month brain metastasis progression-free survival rate of 56% and a partial response in 61.5% of patients, with a median overall survival of 15.8 months.[8] These clinical results underscore this compound's substantial activity against brain metastases.
Comparative Analysis of BBB Penetration: this compound vs. Other TKIs
The ability of TKIs to penetrate the BBB varies significantly. The following tables summarize preclinical and clinical data comparing the BBB penetration of this compound with other TKIs.
Preclinical Comparison of TKI Brain Penetration
| Tyrosine Kinase Inhibitor | Target(s) | Brain-to-Plasma Ratio / Kp,uu | Efflux Transporter Substrate | Key Findings |
| This compound | VEGFR2, MET, AXL, RET | Brain conc. ~20% of plasma[1] | No (P-gp)[1][2] | Effective CNS penetration demonstrated in mouse models. |
| Osimertinib (B560133) | EGFR | Kp,uu = 0.21 (rat)[9][10] | Weak (P-gp, BCRP)[9][11] | Highest BBB penetrance among 16 EGFR-TKIs tested.[9][10] |
| Gefitinib | EGFR | Brain met/plasma ratio: 15.11% (2h)[12] | Yes (P-gp)[11] | Penetrated brain metastases more effectively than erlotinib (B232) or icotinib (B1223) in a mouse model.[12] |
| Ponatinib (B1185) | BCR-ABL | Brain:plasma ratio = 2.42[13] | N/A | Achieved higher brain concentrations than dasatinib (B193332) in a mouse model.[13] |
| Dasatinib | BCR-ABL | Brain:plasma ratio = 0.29[13] | N/A | Lower brain penetration compared to ponatinib.[13] |
| Sunitinib (B231) | VEGFR, PDGFR | Limited penetration[3][14] | N/A | Preclinical studies show poor BBB penetration.[3][14] |
| Pazopanib | VEGFR, PDGFR, c-KIT | Brain conc. ~1.5% of plasma[3] | N/A | Severely restricted brain penetration in mouse models.[3] |
Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
Clinical Comparison of Intracranial Response Rates
| Tyrosine Kinase Inhibitor | Tumor Type | Intracranial Response Rate | Key Findings |
| This compound | RCC | 55% (progressing BM)[4][5][6] | High intracranial response rates in patients with untreated, progressing brain metastases.[4][5][6] |
| Osimertinib | NSCLC (EGFR+) | Superior to 1st/2nd gen. TKIs[9] | Demonstrated superiority in PFS and OS in patients with CNS metastases compared to earlier generation EGFR-TKIs.[9] |
| Sunitinib | RCC | 0%[1][2] | A phase 2 trial showed no objective intracranial responses in patients with untreated brain metastases.[1][2] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[15]
Caption: this compound inhibits key signaling pathways.
Experimental Protocols
The assessment of BBB penetration involves a combination of in vitro and in vivo models.[16][17][18][19][20]
In Vitro BBB Models
-
Methodology: These models utilize cultured brain endothelial cells, often in co-culture with astrocytes and pericytes, to form a monolayer that mimics the BBB. The permeability of a drug is assessed by measuring its transport across this cell layer.[19]
-
Data Acquired: Efflux ratios are determined to identify if a compound is a substrate for transporters like P-gp.
In Vivo Animal Models
-
Methodology: Rodent models are commonly used to determine the pharmacokinetic profile of TKIs in both plasma and brain tissue. Techniques such as microdialysis or whole-brain tissue analysis are employed to measure drug concentrations at various time points after administration.[12][13]
-
Data Acquired: Key parameters include the brain-to-plasma concentration ratio and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the most accurate measure of BBB penetration.[11]
Caption: Workflow for assessing TKI BBB penetration.
Conclusion
The available preclinical and clinical evidence strongly suggests that this compound possesses a notable ability to penetrate the blood-brain barrier and exert clinical activity against brain metastases, particularly in renal cell carcinoma. Its characteristic of not being a P-glycoprotein substrate likely contributes significantly to its CNS efficacy. When compared to other TKIs, especially older generation VEGFR inhibitors like sunitinib and pazopanib, this compound demonstrates superior intracranial activity. While newer generation TKIs in other classes, such as osimertinib for EGFR-mutated NSCLC, also show excellent BBB penetration, this compound stands out as a valuable therapeutic option for patients with brain metastases from susceptible tumor types. Further prospective clinical trials are warranted to fully elucidate its comparative efficacy against other CNS-penetrant TKIs across different cancer types.
References
- 1. Efficacy of this compound therapy for brain metastases from renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Activity and Safety of this compound for Brain Metastases in Patients With Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Complete Response to this compound prior to Radiation Therapy in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Is this compound Active in Treating Brain Metastases From Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. actionkidneycancer.org [actionkidneycancer.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. pico.polito.it [pico.polito.it]
- 11. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier | MDPI [mdpi.com]
- 12. Tyrosine kinase inhibitors show different anti-brain metastases efficacy in NSCLC: A direct comparative analysis of icotinib, gefitinib, and erlotinib in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative pharmacokinetic analysis of the blood-brain barrier penetration of dasatinib and ponatinib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Control of renal cell carcinoma brain metastases with this compound following progression on immune checkpoint inhibitor therapy [scholars.duke.edu]
- 16. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo models of BBB to evaluate brain targeting drug delivery | Semantic Scholar [semanticscholar.org]
- 18. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics | Semantic Scholar [semanticscholar.org]
A Head-to-Head Analysis of Kinase Inhibitors: Cabozantinib vs. Foretinib in Modulating Gene Expression
In the landscape of targeted cancer therapies, both Cabozantinib and Foretinib have emerged as pivotal multi-kinase inhibitors, primarily targeting the MET and VEGFR signaling pathways. While their mechanisms of action overlap, subtle differences in their target profiles and consequent impact on gene expression can have significant implications for their clinical efficacy and application. This guide provides a comparative analysis of the gene expression changes induced by this compound and Foretinib, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Kinase Inhibition Profile: A Comparative Overview
Both this compound and Foretinib are potent inhibitors of a range of receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis. While both drugs effectively target MET and VEGFR2, this compound exhibits a broader inhibition profile, notably including AXL and RET.[1][2][3][4] The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.
| Target Kinase | This compound IC50 (nM) | Foretinib IC50 (nM) |
| MET | 1.3[1][3] | 0.4[2] |
| VEGFR2 (KDR) | 0.035[1][3] | 0.9[2] |
| AXL | 7[1][3] | - |
| RET | 5.2[1][3] | - |
| KIT | 4.6[1][3] | - |
| FLT3 | 11.3[1][3] | - |
| TIE2 | 14.3[1][3] | - |
| RON | - | 3[2] |
| FLT1 | - | 6.8[2] |
| FLT4 | - | 2.8[2] |
Table 1: Comparative Kinase Inhibition Profile of this compound and Foretinib. IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. A lower value indicates greater potency. Data is compiled from various in vitro kinase assays.
Comparative Analysis of Induced Gene Expression Changes
| Biological Process | Genes/Pathways Modulated by this compound | Genes/Pathways Modulated by Foretinib |
| Cell Cycle & Proliferation | Downregulation of genes involved in cell cycle progression.[1] | G2/M cell cycle arrest via downregulation of Cdc25C and Cyclin B1, and upregulation of p21.[3] |
| Apoptosis | Induction of apoptosis. | Induction of mitochondrial-mediated apoptosis.[4] |
| Angiogenesis | Downregulation of angiogenesis-associated genes. | Downregulation of VEGFA and HIF-1α.[5] |
| Invasion & Metastasis | - | Downregulation of MMP2, uPA, uPAR, and EMT-related genes.[4] |
| PI3K/AKT/mTOR Pathway | Significant downregulation of genes in the PI3K and mTOR signaling pathways.[1][2] | Inhibition of AKT phosphorylation.[5] |
| Cancer Stemness | - | Downregulation of CD44, OCT3/4, and NANOG.[5] |
| Immune Response | Upregulation of immune response-related genes, including CXCL12 and CXCR4.[6] | - |
Table 2: Comparative Summary of Gene Expression Changes Induced by this compound and Foretinib. This table synthesizes findings from multiple studies to provide a comparative overview of the biological processes and associated genes/pathways affected by each drug.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments used to assess the gene expression changes induced by this compound and Foretinib.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling of this compound-Treated Cells
This protocol is based on methodologies used in studies analyzing gene expression in patient-derived colorectal cancer explants treated with this compound.[7]
-
Sample Preparation: Patient-derived colorectal cancer explants are cultured and treated with a clinically relevant concentration of this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 72 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control explants using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An RNA sequencing library is prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to a reference human genome (e.g., GRCh38).
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between this compound-treated and control samples. A false discovery rate (FDR) adjusted p-value (q-value) < 0.05 and a log2 fold change > 1 are typically used as significance thresholds.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify biological pathways that are significantly enriched among the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis of Foretinib-Treated Cells
This protocol is representative of methods used to study the effect of Foretinib on gene expression in gastric cancer cell lines.[8]
-
Cell Culture and Treatment: Gastric cancer cell lines (e.g., MKN45, SNU620) are cultured under standard conditions. Cells are then treated with various concentrations of Foretinib (e.g., 30 nM) or vehicle control for a specified time (e.g., 48 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically includes cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA).
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Signaling Pathways Targeted by this compound and Foretinib.
Figure 2: General Experimental Workflow for Gene Expression Analysis.
References
- 1. Mini-Review: this compound in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foretinib | VEGFR | Tie-2 | c-Met/HGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound eradicates advanced murine prostate cancer by activating anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cabozantinib and Other VEGFR Inhibitors In Vitro
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount in the quest for more durable cancer treatments. This guide provides an in-depth, objective comparison of the in vitro cross-resistance profiles of cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI), and other vascular endothelial growth factor receptor (VEGFR) inhibitors. By presenting supporting experimental data, detailed protocols, and visual pathway analyses, this document aims to be a valuable resource for investigating and overcoming resistance to VEGFR-targeted therapies.
This compound, an inhibitor of MET, AXL, and VEGFR, has shown efficacy in various cancers. However, as with other TKIs, acquired resistance can limit its long-term effectiveness. A critical question for clinicians and researchers is whether resistance to this compound confers cross-resistance to other VEGFR inhibitors such as sunitinib (B231), sorafenib, and axitinib, and vice versa. This guide delves into the in vitro evidence to shed light on these complex interactions.
Quantitative Comparison of Drug Sensitivity
To understand the cross-resistance landscape, it is essential to compare the half-maximal inhibitory concentrations (IC50) of different VEGFR inhibitors in both drug-sensitive (wild-type) and drug-resistant cancer cell lines. The following tables summarize key findings from in vitro studies on renal cell carcinoma (RCC) cell lines, a common model for studying VEGFR inhibitor resistance.
Table 1: In Vitro IC50 Values of this compound in Sunitinib-Sensitive and -Resistant Renal Cell Carcinoma Cell Lines [1]
| Cell Line | Parental/Resistant | IC50 of this compound (µM) |
| 786-O | Parental (WT) | 10 (±0.6) |
| Sunitinib-Resistant (S) | 13 (±0.4) | |
| Caki-2 | Parental (WT) | 14.5 (±1.50) |
| Sunitinib-Resistant (S) | 13.6 (±1.05) |
Data presented as mean ± standard deviation.
These data indicate that in the 786-O renal cell carcinoma line, sunitinib resistance is associated with a slight decrease in sensitivity to this compound. Conversely, in the Caki-2 cell line, sunitinib resistance did not significantly alter the sensitivity to this compound, suggesting that the cross-resistance profile can be cell-line dependent.[1]
Mechanisms of Resistance and Signaling Pathway Alterations
Acquired resistance to VEGFR inhibitors often involves the activation of alternative signaling pathways that promote cell survival and proliferation. In the context of this compound and its cross-resistance with other TKIs, the MET and AXL receptor tyrosine kinases play a pivotal role.
In sunitinib-resistant 786-O and Caki-2 renal cell carcinoma cells, there is a notable overexpression and activation of MET and AXL.[1] this compound, by targeting these receptors in addition to VEGFR, can counteract this resistance mechanism. However, prolonged exposure to sunitinib may still reduce the efficacy of subsequent this compound treatment in certain contexts.[1]
The activation of the Src-FAK signaling axis has been identified as a potential mechanism that may counteract the activity of this compound and contribute to tumor cell survival, even when MET and AXL are targeted.[1] The modulation of downstream pathways such as ERK and AKT by this compound can also be cell-line-specific, highlighting the heterogeneity of resistance mechanisms.[1]
Below are diagrams illustrating the key signaling pathways involved in resistance and the experimental workflow for generating and analyzing resistant cell lines.
References
Cabozantinib Demonstrates Efficacy in Tumors Resistant to First-Generation MET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to first-generation MET inhibitors, such as crizotinib, presents a significant clinical challenge in the treatment of MET-driven tumors. This guide provides a comprehensive comparison of the efficacy of cabozantinib, a multi-kinase inhibitor with activity against MET, in this resistant setting. It includes supporting data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Comparative Efficacy of Post-First-Generation MET Inhibitor Therapies
This compound, a type II MET inhibitor, has shown clinical activity in patients with MET-altered non-small cell lung cancer (NSCLC) who have progressed on prior MET tyrosine kinase inhibitor (TKI) therapy. The following table summarizes the key efficacy data for this compound and other MET inhibitors in this patient population.
| Therapy | Trial Identifier | Patient Population | Prior MET TKI | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | NCT01639508 (Phase II) | MET-altered (exon 14 or amplification) NSCLC | 86% of patients | 20% | 4.5 months | 7.2 months |
| Capmatinib | Phase II | MET-altered (exon 14 or amplification) NSCLC | 100% of patients (crizotinib) | 10% | 5.5 months | 11.3 months |
Mechanisms of Resistance and Action of this compound
Resistance to first-generation (type I) MET inhibitors often arises from on-target secondary mutations in the MET kinase domain, such as D1228 and Y1230 mutations, or through the activation of bypass signaling pathways.[1][2][3] Type I inhibitors bind to the active conformation of the MET kinase, and these mutations can interfere with this binding.
This compound, a type II inhibitor, binds to the inactive conformation of the MET kinase, allowing it to overcome resistance mediated by certain on-target mutations that affect the active state.[3] Its multi-targeted nature, inhibiting not only MET but also VEGFR, AXL, and RET, may also contribute to its efficacy by addressing potential bypass signaling pathways.
Experimental Protocols
This section outlines standard methodologies for key experiments used to evaluate the efficacy of MET inhibitors.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins, such as MET and downstream signaling molecules.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-MET, total MET, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control orally or via intraperitoneal injection daily.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
References
Safety Operating Guide
Personal protective equipment for handling Cabozantinib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Cabozantinib is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure and ensure a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound S-malate is classified as a hazardous drug that can cause skin and serious eye irritation.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[1][3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory at all times. All handling of this compound, particularly in its powder form, should occur within a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[4][5]
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended.[4] Gloves should be changed every 30-60 minutes or immediately upon contamination.[4] |
| Gown | A protective gown with a solid front is required.[4] Gowns should be changed every two to three hours or if contaminated.[4] |
| Eye Protection | Safety goggles with side shields are mandatory.[4][6] |
| Respiratory | A suitable respirator, such as a NIOSH-approved N95 or higher, should be used when handling the powder form to avoid inhalation.[4][7] |
Operational Plan: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
